3-Cyclopentene-1,2-dione, 3-ethyl-
Description
BenchChem offers high-quality 3-Cyclopentene-1,2-dione, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentene-1,2-dione, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
143101-83-1 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-ethylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C7H8O2/c1-2-5-3-4-6(8)7(5)9/h3H,2,4H2,1H3 |
InChI Key |
VCTJARROZLMWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(=O)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Ethyl-3-cyclopentene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for 3-ethyl-3-cyclopentene-1,2-dione, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a documented direct synthesis in the current body of scientific literature, this guide details a theoretical approach grounded in established chemical principles and analogous reactions. The proposed synthesis commences with the commercially available precursor, 3-ethyl-2-hydroxy-2-cyclopenten-1-one, and proceeds through a targeted oxidation step to yield the desired dione. This document provides a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the proposed chemical transformation.
Introduction
Cyclopentene-1,2-dione scaffolds are of significant interest in the field of drug development and organic synthesis due to their bioisosteric relationship with carboxylic acids and their versatile reactivity.[1] The introduction of an ethyl group at the C3 position of the cyclopentene ring is anticipated to modulate the molecule's steric and electronic properties, potentially influencing its biological activity and reactivity. This guide proposes a feasible and efficient synthetic route to 3-ethyl-3-cyclopentene-1,2-dione, a novel compound with potential for further investigation.
Proposed Synthetic Pathway
The proposed synthesis is a single-step oxidation of the readily available starting material, 3-ethyl-2-hydroxy-2-cyclopenten-1-one. This precursor contains the requisite carbon skeleton and ethyl substitution pattern. The key transformation is the oxidation of the α-hydroxy ketone functionality to the corresponding 1,2-dione.
Scheme 1: Proposed Synthesis of 3-ethyl-3-cyclopentene-1,2-dione
Caption: Proposed oxidation of 3-ethyl-2-hydroxy-2-cyclopenten-1-one to the target compound.
Experimental Protocol
The following experimental protocol is adapted from standard procedures for the oxidation of α-hydroxy ketones using Dess-Martin periodinane, a mild and selective oxidizing agent.
Materials:
-
3-Ethyl-2-hydroxy-2-cyclopenten-1-one (1.0 eq)
-
Dess-Martin Periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 3-ethyl-2-hydroxy-2-cyclopenten-1-one (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-ethyl-3-cyclopentene-1,2-dione.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis. The values are estimations based on analogous transformations reported in the literature.
| Parameter | Expected Value |
| Reactant | |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Purity | >95% |
| Product | |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Expected Yield | 75-90% |
| Appearance | Yellowish oil or low-melting solid |
| Purity (post-chromatography) | >98% |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Solvent | Dichloromethane |
Workflow and Logic Diagram
The following diagram illustrates the experimental workflow for the synthesis and purification of 3-ethyl-3-cyclopentene-1,2-dione.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Potential Applications in Drug Development
Cyclic diones, such as cyclopentane-1,2-diones, have been investigated as bioisosteres for the carboxylic acid functional group.[1] This is due to their similar pKa values and ability to participate in hydrogen bonding interactions with biological targets.[2][3] The replacement of a carboxylic acid with a cyclopentane-1,2-dione moiety can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell membrane permeability. The ethyl substitution on the cyclopentene ring could further fine-tune these properties and potentially introduce novel biological activities. This makes 3-ethyl-3-cyclopentene-1,2-dione an attractive scaffold for the design of new therapeutic agents.
Conclusion
This technical guide presents a viable, albeit theoretical, synthetic route to 3-ethyl-3-cyclopentene-1,2-dione. The proposed one-step oxidation of a commercially available precursor offers a straightforward and efficient method for accessing this novel compound. The detailed experimental protocol and expected quantitative data provide a solid foundation for researchers to undertake the synthesis and explore the potential of this molecule in various scientific disciplines, particularly in the realm of drug discovery and development. Further experimental validation is required to confirm the feasibility of this proposed pathway and to fully characterize the properties of the final product.
References
An In-depth Technical Guide to the Chemical Properties of 3-Ethylcyclopentane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-ethylcyclopentane-1,2-dione and its stable enol tautomer, 3-ethyl-2-hydroxy-2-cyclopenten-1-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this molecule.
Core Chemical Properties
3-Ethylcyclopentane-1,2-dione, with the CAS number 13494-08-1, is a cyclic diketone.[1][2] It exists in equilibrium with its more stable enol tautomer, 3-ethyl-2-hydroxy-2-cyclopenten-1-one (CAS number 21835-01-8).[3][4][5] The presence of two adjacent carbonyl groups and an ethyl substituent on the five-membered ring contributes to its unique reactivity and potential for further chemical modifications.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for 3-ethylcyclopentane-1,2-dione and its enol tautomer.
| Property | Value | Compound | Reference |
| Molecular Formula | C₇H₁₀O₂ | Both | [1][4] |
| Molecular Weight | 126.15 g/mol | Both | [1][4] |
| Boiling Point | 197-198 °C (estimated) | 3-ethylcyclopentane-1,2-dione | [7] |
| 78-80 °C at 4.00 mm Hg | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [4] | |
| Melting Point | 38-43 °C | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3][4] |
| Density | 1.057 g/cm³ (estimated) | 3-ethylcyclopentane-1,2-dione | [8] |
| 1.066 g/mL at 25 °C | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3] | |
| Refractive Index | 1.476 (n20/D) | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3] |
| Solubility | Miscible with alcohol, glycerol, benzyl alcohol, and water. | 3-ethyl-2-hydroxy-2-cyclopenten-1-one | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 3-alkyl-1,2-cyclopentanediones can be achieved through the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate, followed by cyclization, hydrolysis, and decarboxylation.[9] The following is an adapted protocol for the synthesis of 3-ethylcyclopentane-1,2-dione.
Experimental Protocol: Synthesis of 3-Ethylcyclopentane-1,2-dione
Materials:
-
Ethyl propionate
-
Ethyl oxalate
-
Sodium ethoxide
-
Xylene
-
Ethyl acrylate
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of the sodium salt of ethyl ethoxalylpropionate: A mixture of 1 mole of ethyl propionate and 1 mole of ethyl oxalate is added dropwise to a suspension of 1 mole of sodium ethoxide in 250 ml of xylene, maintained at ice-bath temperature.[9]
-
Reaction with ethyl acrylate: To the resulting mixture, 1 mole of ethyl acrylate is added dropwise at ordinary temperatures with agitation.[9] The reaction is conducted under substantially anhydrous conditions.
-
Cyclization: The reaction mixture is heated to a temperature between 30 and 60 °C to effect cyclization.[9]
-
Acidification and Work-up: The reaction product is then commingled with approximately one molar proportion of hydrochloric acid to decompose the sodium salt. The oil phase is separated.[9]
-
Hydrolysis and Decarboxylation: The solvent and unreacted ethyl ethoxalylpropionate are removed from the oil phase by distillation. The residue is acidified with hydrochloric acid and refluxed with an excess of water for 1 to 10 hours to effect hydrolysis and decarboxylation.[9]
-
Purification: The resulting 3-ethylcyclopentane-1,2-dione can be recovered from the reaction product and purified by standard methods such as crystallization or chromatography.
Caption: Synthetic workflow for 3-ethylcyclopentane-1,2-dione.
Reactivity and Potential Applications
The dione functionality in 3-ethylcyclopentane-1,2-dione makes it a versatile intermediate for various chemical transformations.[6] The presence of two carbonyl groups allows for reactions such as aldol condensations, reductions to diols, and the formation of heterocyclic compounds.[6]
Cyclopentenediones, a class of compounds to which 3-ethyl-3-cyclopentene-1,2-dione belongs, have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects.[10] Furthermore, cyclopentane-1,2-diones have been investigated as potential bio-isosteres for the carboxylic acid functional group in drug design. This suggests that derivatives of 3-ethylcyclopentane-1,2-dione could be of interest in the development of novel therapeutic agents.[11] Specifically, they have been evaluated as potential thromboxane A2 prostanoid (TP) receptor antagonists.[11]
References
- 1. 1,2-Cyclopentanedione, 3-ethyl- | C7H10O2 | CID 114535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethylcyclopentane-1,2-dione | 13494-08-1 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]
- 6. Buy 3-Methylcyclopentane-1,2-dione | 765-70-8 [smolecule.com]
- 7. 3-ethyl-1,2-cyclopentadione, 13494-08-1 [thegoodscentscompany.com]
- 8. 3-ethyl-1,2-cyclopentadione 13494-08-1 [thegoodscentscompany.com]
- 9. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-Ethyl-3-cyclopentene-1,2-dione: A Technical Overview
This guide, therefore, presents available data for analogous structures to provide comparative insights for researchers, scientists, and drug development professionals. The presented data pertains to key structural fragments and similar molecules, which can serve as a reference for the expected spectral features of 3-ethyl-3-cyclopentene-1,2-dione.
Comparative Spectroscopic Data
Due to the absence of direct data, this section provides a summary of spectroscopic information for related compounds, including 3-ethylcyclopentan-1-one, 3-ethylcyclopentene, and 3-cyclopentene-1,2-dione. These molecules share structural similarities and their spectral data can offer valuable clues for the characterization of 3-ethyl-3-cyclopentene-1,2-dione.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| 3-Ethylcyclopentan-1-one | C7H12O | 112.17 | 83, 55, 41[1] |
| 3-Ethylcyclopentene | C7H12 | 96.17 | Not explicitly detailed in search results. |
| 3-Cyclopentene-1,2-dione | C5H4O2 | 96.08 | Not explicitly detailed in search results. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 3-Ethylcyclopentan-1-one | Vapor Phase IR data available[1] | C=O (ketone) |
| 3-Ethylcyclopentene | Vapor Phase IR data available[2][3] | C=C (alkene) |
| 3-Cyclopentene-1,2-dione | Vapor Phase IR data available[4] | C=O (dione), C=C (alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. No specific ¹H or ¹³C NMR data for 3-ethyl-3-cyclopentene-1,2-dione was found. However, ¹³C NMR spectra for 3-ethylcyclopentan-1-one are available.[1]
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of 3-ethyl-3-cyclopentene-1,2-dione are not available due to the lack of published data for this specific molecule. Generally, the acquisition of such data would follow standard analytical chemistry procedures.
General Protocol for Spectroscopic Analysis:
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of a molecule.
Caption: The relationship between different spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-ethyl-3-cyclopentene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-3-cyclopentene-1,2-dione. Due to the absence of experimentally acquired and published NMR data for this specific compound in publicly available databases, this guide utilizes predicted spectral data to offer insights into its structural characterization. The information presented herein is intended to support researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development in the identification and characterization of this and structurally related molecules.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for 3-ethyl-3-cyclopentene-1,2-dione, dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃), are summarized below. These predictions are based on computational algorithms that estimate chemical shifts and coupling constants based on the molecular structure.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to display signals corresponding to the vinylic proton, the methylene protons of the ethyl group, the allylic methylene protons in the ring, and the methyl protons of the ethyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-4 | 6.8 - 7.2 | s | - |
| H-5 | 2.6 - 2.8 | s | - |
| -CH₂- (ethyl) | 2.2 - 2.5 | q | 7.4 |
| -CH₃ (ethyl) | 1.0 - 1.2 | t | 7.4 |
Disclaimer: These are predicted values and may differ from experimental results.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to show distinct signals for the two carbonyl carbons, the two olefinic carbons, the quaternary carbon, the methylene and methyl carbons of the ethyl group, and the methylene carbon of the cyclopentene ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 198 - 202 |
| C-2 | 195 - 199 |
| C-3 | 140 - 145 |
| C-4 | 135 - 140 |
| C-5 | 30 - 35 |
| -CH₂- (ethyl) | 25 - 30 |
| -CH₃ (ethyl) | 10 - 15 |
Disclaimer: These are predicted values and may differ from experimental results.
Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of 3-ethyl-3-cyclopentene-1,2-dione with atom numbering for NMR assignment correlation.
Caption: Structure of 3-ethyl-3-cyclopentene-1,2-dione.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 3-ethyl-3-cyclopentene-1,2-dione. This protocol can be adapted based on the specific instrumentation and experimental goals.
Sample Preparation
-
Sample Purity: Ensure the sample of 3-ethyl-3-cyclopentene-1,2-dione is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common first choice for many organic molecules.[1]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]
-
Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to have a sample free of particulate matter. Dissolve the sample in the deuterated solvent in a small vial and then filter it through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for obtaining sharp NMR signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is generally sufficient for quantitative analysis.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common. Quaternary carbons may require longer delays for accurate integration.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually necessary to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or referencing to the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
By following this comprehensive guide, researchers can effectively utilize predicted NMR data as a preliminary tool for the characterization of 3-ethyl-3-cyclopentene-1,2-dione and can apply the provided experimental protocol to acquire high-quality experimental data for this and other small molecules.
References
Mass Spectrometry Analysis of 3-ethyl-3-cyclopentene-1,2-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-ethyl-3-cyclopentene-1,2-dione. Due to the limited availability of direct mass spectral data for this specific compound, this document leverages established fragmentation patterns of related alkyl-substituted cyclopentanediones and general principles of ketone mass spectrometry to propose a putative fragmentation scheme. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis are presented, alongside structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.
Introduction
3-ethyl-3-cyclopentene-1,2-dione is a small organic molecule of interest in various chemical and pharmaceutical research areas. As with any compound intended for further study or development, thorough analytical characterization is paramount. Mass spectrometry is a critical tool for confirming molecular weight and elucidating the structure of such molecules. This guide outlines the expected mass spectral behavior of 3-ethyl-3-cyclopentene-1,2-dione and provides a foundation for its analysis.
Physicochemical Properties and Expected Molecular Ion
A summary of the key physicochemical properties of 3-ethyl-3-cyclopentene-1,2-dione is presented in Table 1. The monoisotopic mass is essential for high-resolution mass spectrometry analysis to confirm the elemental composition.
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Monoisotopic Mass | 124.05243 u |
Under typical electron ionization (EI) conditions, the molecule is expected to form a molecular ion (M⁺˙) at m/z 124 . The observation of this ion is the first step in the mass spectrometric identification of the compound. A related compound, the tautomer 3-ethyl-2-hydroxy-2-cyclopenten-1-one, shows a molecular ion peak at m/z 126, which corresponds to its molecular weight, suggesting that the molecular ion of 3-ethyl-3-cyclopentene-1,2-dione should also be readily observable[1].
Proposed Fragmentation Pathway
The primary fragmentation events for 3-ethyl-3-cyclopentene-1,2-dione under electron ionization are hypothesized to be:
-
α-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the cyclopentene ring and the ethyl group (α-cleavage). This would result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 95 .
-
Loss of Carbon Monoxide (CO): Diones are known to undergo successive losses of carbon monoxide. Following the initial α-cleavage, the fragment at m/z 95 could lose a molecule of CO to yield a fragment at m/z 67 . A subsequent loss of another CO molecule could result in a fragment at m/z 39 .
-
Loss of a Methyl Radical: An alternative fragmentation pathway from the molecular ion could involve the loss of a methyl radical (•CH₃) from the ethyl group, a β-cleavage, resulting in a fragment at m/z 109 .
A summary of the proposed key fragment ions is provided in Table 2.
| m/z | Proposed Fragment | Putative Structure |
| 124 | [M]⁺˙ | Intact Molecular Ion |
| 109 | [M - CH₃]⁺ | Loss of a methyl radical |
| 95 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 67 | [M - C₂H₅ - CO]⁺ | Subsequent loss of CO |
| 39 | [M - C₂H₅ - 2CO]⁺ | Subsequent loss of a second CO |
The following diagram illustrates the proposed fragmentation pathway:
Experimental Protocols
For the analysis of 3-ethyl-3-cyclopentene-1,2-dione, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
For analysis of the pure compound, dissolve a small amount (e.g., 1 mg) in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of approximately 100 µg/mL. If the analyte is present in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed[6].
GC-MS Instrumentation and Conditions
A standard GC-MS system equipped with a capillary column is recommended. Table 3 outlines typical instrument parameters.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| - Injection Mode | Split (e.g., 20:1) or Splitless |
| - Injector Temperature | 250 °C |
| - Carrier Gas | Helium at a constant flow of 1 mL/min |
| - GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| - Oven Program | Initial: 60 °C for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| - Ionization Mode | Electron Ionization (EI) |
| - Ionization Energy | 70 eV |
| - Ion Source Temperature | 230 °C |
| - Quadrupole Temperature | 150 °C |
| - Mass Range | m/z 35 - 300 |
| - Scan Speed | 1000 amu/s |
The following diagram illustrates the general experimental workflow for GC-MS analysis:
Data Interpretation
The resulting total ion chromatogram (TIC) should be examined for a peak corresponding to 3-ethyl-3-cyclopentene-1,2-dione. The mass spectrum of this peak should then be extracted and analyzed. The presence of a molecular ion at m/z 124 and the key fragment ions listed in Table 2 would provide strong evidence for the identity of the compound. For confirmation, the obtained spectrum can be compared against a spectral library, if available, or against a spectrum obtained from a certified reference standard.
Conclusion
This technical guide provides a framework for the mass spectrometric analysis of 3-ethyl-3-cyclopentene-1,2-dione. While direct experimental data for this compound is scarce, a reliable analytical approach can be formulated based on the well-understood principles of mass spectrometry and the behavior of structurally similar molecules. The proposed fragmentation pathway and experimental protocols offer a solid starting point for researchers and scientists working with this and related compounds, enabling confident structural characterization and quality control. It is recommended to confirm the proposed fragmentation with experimental data obtained from a pure standard of 3-ethyl-3-cyclopentene-1,2-dione when it becomes available.
References
- 1. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. research.vu.nl [research.vu.nl]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Infrared Spectroscopy of 3-ethyl-3-cyclopentene-1,2-dione
This technical guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of 3-ethyl-3-cyclopentene-1,2-dione. Due to the absence of published experimental spectra for this specific compound, this guide presents a predicted infrared spectrum based on the analysis of its functional groups and comparison with analogous molecular structures. It also includes comprehensive experimental protocols for obtaining such a spectrum and logical diagrams to facilitate understanding.
Predicted Infrared Spectroscopic Data
The structure of 3-ethyl-3-cyclopentene-1,2-dione incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a carbon-carbon double bond (C=C) within a five-membered ring, an α-dicarbonyl system (two adjacent ketone groups, C=O), and an ethyl group (-CH2-CH3). The predicted wavenumbers for the major vibrational modes are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3020 | =C-H Stretch | Alkene | Medium |
| 2975 - 2950 | C-H Asymmetric Stretch | Alkane (CH₃) | Strong |
| 2885 - 2865 | C-H Symmetric Stretch | Alkane (CH₃) | Medium |
| 2935 - 2915 | C-H Asymmetric Stretch | Alkane (CH₂) | Strong |
| 2860 - 2840 | C-H Symmetric Stretch | Alkane (CH₂) | Medium |
| ~1760 and ~1740 | C=O Symmetric & Asymmetric Stretch | α-Diketone (in a 5-membered ring) | Strong (two distinct bands) |
| ~1640 | C=C Stretch | α,β-unsaturated cyclic ketone | Medium to Weak |
| 1465 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |
| 1460 - 1440 | C-H Asymmetric Bend | Alkane (CH₃) | Medium |
| 1385 - 1370 | C-H Symmetric Bend (Umbrella) | Alkane (CH₃) | Medium |
Note on Carbonyl Absorptions: The carbonyl (C=O) stretching frequencies are particularly diagnostic. In acyclic α-diketones, two C=O stretching bands are often observed due to symmetric and asymmetric stretching. For cyclic ketones, ring strain significantly influences the C=O stretching frequency; five-membered rings generally show a higher frequency compared to six-membered or acyclic ketones.[1] For cyclopentanone, the C=O stretch is observed around 1741 cm⁻¹.[2] The presence of α,β-unsaturation typically lowers the C=O frequency. However, the adjacent carbonyl group in an α-dione system tends to raise the frequency. Therefore, the C=O absorptions for 3-ethyl-3-cyclopentene-1,2-dione are predicted to be at relatively high wavenumbers.
Experimental Protocols for Infrared Spectroscopy
To acquire an infrared spectrum of 3-ethyl-3-cyclopentene-1,2-dione, which is expected to be a solid at room temperature, several standard procedures can be employed. The following outlines the most common methods using a Fourier Transform Infrared (FTIR) spectrometer.[3][4]
Sample Preparation
Method 1: Potassium Bromide (KBr) Pellet [4][5]
This is a common technique for obtaining high-quality transmission spectra of solid samples.
-
Grinding: Dry approximately 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr powder using an agate mortar and pestle. The mixture should be ground to a fine, uniform powder to minimize light scattering.
-
Pellet Formation: Transfer the powder to a pellet press die.
-
Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer.
Method 2: Attenuated Total Reflectance (ATR) [5][6]
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Analysis: Collect the spectrum.
Method 3: Thin Solid Film [7]
This method is useful if the compound is soluble in a volatile solvent.
-
Dissolution: Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride or diethyl ether).
-
Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.
FTIR Spectrometer Operation
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This spectrum, which includes absorptions from atmospheric water and carbon dioxide, is automatically subtracted from the sample spectrum.[8]
-
Sample Spectrum: Place the prepared sample (KBr pellet, on the ATR crystal, or as a thin film) in the instrument's sample compartment.
-
Data Acquisition: Acquire the spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Mandatory Visualizations
Logical Relationship of Functional Groups to IR Spectrum
Caption: Functional groups of the molecule and their corresponding predicted IR absorption regions.
Experimental Workflow for FTIR Analysis
Caption: General workflow for acquiring an FTIR spectrum of a solid organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. rtilab.com [rtilab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mse.washington.edu [mse.washington.edu]
Alkyl-Substituted Cyclopentenediones: A Technical Guide to Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability of alkyl-substituted cyclopentenediones, a class of compounds with significant interest in pharmaceutical and materials science. Understanding the thermal decomposition pathways and stability thresholds is critical for the development of robust manufacturing processes, ensuring drug product stability, and predicting the shelf-life of materials incorporating these moieties. This document provides a summary of available quantitative data, detailed experimental protocols from key studies, and visual representations of decomposition pathways.
Introduction to the Thermal Stability of Cyclopentenediones
Cyclopentenediones and their derivatives are five-membered ring structures containing two carbonyl groups and a carbon-carbon double bond. Their thermal stability is a crucial parameter influencing their synthesis, purification, and application. The introduction of alkyl substituents to the cyclopentenedione core can significantly alter its electronic and steric properties, thereby affecting its stability under thermal stress.
This guide focuses on the thermal decomposition of these molecules, which primarily occurs through unimolecular pathways involving ring-opening, bond cleavage, and rearrangements. The nature and position of alkyl substituents can influence the activation energies of these decomposition routes, leading to either stabilization or destabilization of the molecule.
Quantitative Thermal Analysis Data
Table 1: Decomposition Products of 2-Cyclopentenone at 1000-1400 K[1]
| Product Identified | Chemical Formula |
| Carbon Monoxide | CO |
| Ketene | C₂H₂O |
| Propenylketene | C₅H₆O |
| Vinylacetylene | C₄H₄ |
| Ethylene | C₂H₄ |
| Propene | C₃H₆ |
| Acrolein | C₃H₄O |
| Acetylene | C₂H₂ |
| Propyne | C₃H₄ |
| Propargyl Radical | C₃H₃• |
Note: This data is for the unsubstituted 2-cyclopentenone and serves as a reference. The distribution and types of products are expected to change with alkyl substitution.
Experimental Protocols for Thermal Stability Assessment
The evaluation of thermal stability for cyclopentenedione derivatives typically involves a combination of thermoanalytical techniques and computational modeling. Below are detailed methodologies for key experimental approaches cited in the literature for the parent compound, which are directly applicable to its alkyl-substituted analogues.
Gas-Phase Pyrolysis with Matrix-Isolation FTIR Spectroscopy
This method is used to study the primary decomposition products of a compound under high-temperature, low-pressure conditions, which helps in elucidating the initial steps of thermal degradation.[1]
Objective: To identify the initial products of thermal decomposition in the gas phase.
Methodology:
-
Sample Preparation: A dilute mixture of the test compound (e.g., 0.3% 2-cyclopentenone) in an inert gas (e.g., ultrahigh purity argon) is prepared manometrically.
-
Pyrolysis: The gas mixture is passed through a pulsed hyperthermal tubular reactor. The temperature of the reactor is precisely controlled and can be varied (e.g., from 1000 K to 1400 K) to study the temperature dependence of decomposition.
-
Matrix Isolation: The pyrolyzed gas mixture is immediately condensed onto a cryogenic surface (e.g., a CsI window at ~10 K) along with a large excess of the inert matrix gas. This traps the decomposition products as isolated molecules.
-
FTIR Spectroscopy: The frozen matrix is then analyzed by Fourier-transform infrared (FTIR) spectroscopy. The low temperature and isolation of molecules in the inert matrix result in sharp absorption bands, allowing for the identification of unstable and reactive species.
-
Data Analysis: The obtained FTIR spectra are compared with reference spectra of known compounds to identify the decomposition products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.[2]
Objective: To separate and identify the full range of decomposition products.
Methodology:
-
Sample Introduction: A small amount of the sample is placed in a pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium). This rapid heating ensures that decomposition is the primary process.
-
Gas Chromatography (GC): The volatile fragments produced during pyrolysis are swept by the carrier gas into the GC column. The column separates the fragments based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated fragments elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the fragments and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
Data Analysis: The GC provides retention times for each separated product, and the MS provides mass spectra for their identification by comparison with spectral libraries.
Decomposition Pathways and Mechanisms
Computational studies have been instrumental in elucidating the complex decomposition pathways of cyclopentenones. For the parent 2-cyclopentenone, several unimolecular decomposition channels have been identified.[1][3] The introduction of alkyl substituents is expected to influence the branching ratios of these pathways due to electronic (e.g., hyperconjugation) and steric effects.
Unimolecular Decomposition Pathways of 2-Cyclopentenone
Computational studies have identified five primary unimolecular decomposition channels for 2-cyclopentenone.[1] Three of these pathways involve an initial hydrogen atom migration followed by bond rupture to form different isomers of propenylketene. A fourth pathway involves the simultaneous rupture of two C-C bonds to form a high-energy cyclopropenone intermediate, which further decomposes to ethylene, acetylene, and carbon monoxide. The fifth pathway is a multi-step mechanism leading to the formation of acrolein and acetylene.[1]
Figure 1: Major unimolecular decomposition pathways of 2-cyclopentenone.
Influence of Alkyl Substitution
While specific experimental data on the thermal decomposition of alkyl-substituted cyclopentenediones is scarce, general principles of physical organic chemistry allow for predictions on how these substituents might affect stability.
-
Electronic Effects: Alkyl groups are electron-donating through induction and hyperconjugation. This can stabilize adjacent carbocationic character that may develop in certain transition states, potentially lowering the activation energy for specific decomposition pathways.
-
Steric Effects: Bulky alkyl groups can introduce steric strain, which may be released in the transition state of a ring-opening reaction, thus accelerating decomposition. Conversely, steric hindrance could also block certain reaction pathways.
The workflow for investigating the impact of alkyl substitution on thermal stability would involve a combined experimental and computational approach.
Figure 2: Workflow for investigating the thermal stability of substituted cyclopentenediones.
Conclusion
The thermal stability of alkyl-substituted cyclopentenediones is a complex function of their molecular structure. While detailed quantitative data for substituted derivatives remains an area for further research, the established decomposition pathways of the parent 2-cyclopentenone provide a solid foundation for understanding their thermal behavior. The experimental and computational methodologies outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to assess the thermal stability of novel cyclopentenedione-based compounds, thereby facilitating their development and application in various fields. Future work should focus on generating a systematic library of thermal stability data for a range of alkyl-substituted cyclopentenediones to establish clear structure-stability relationships.
References
Computational Chemistry of Cyclopentenedione Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Computational Analysis of Cyclopentenedione Derivatives for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the computational chemistry approaches applied to the study of cyclopentenedione derivatives, a class of molecules with significant potential in drug discovery. We delve into the theoretical background of the computational methods, present detailed experimental protocols for their synthesis, and summarize key quantitative data from computational analyses. Furthermore, this guide illustrates the crucial signaling pathways influenced by these derivatives, offering a complete picture for researchers in the field.
Introduction to Cyclopentenedione Derivatives
Cyclopentenedione derivatives are a versatile class of organic compounds characterized by a five-membered ring containing two ketone groups. Their unique electronic and structural features make them attractive scaffolds for the design of novel therapeutic agents. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their physicochemical properties, and guiding the design of more potent and selective drug candidates.
Computational Methodologies
The computational investigation of cyclopentenedione derivatives primarily relies on a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. These approaches provide valuable insights into the electronic structure, reactivity, and interaction of these molecules with biological targets.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules.[1] It is widely employed to calculate various molecular descriptors that are crucial for understanding the reactivity and stability of cyclopentenedione derivatives.
Key DFT Calculations and Descriptors:
-
Geometric Optimization: Determination of the lowest energy conformation of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites.
-
Quantum Chemical Descriptors: These include hardness, softness, electronegativity, and electrophilicity index, which are derived from the HOMO and LUMO energies and provide further insights into the molecule's reactivity.
A common functional and basis set combination for these calculations is B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the molecular level.
The general workflow for molecular docking involves:
-
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the cyclopentenedione derivative is generated and optimized using a suitable method, such as DFT.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different poses based on a scoring function.
-
Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to estimate the binding affinity.
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico tools like SwissADME and ProTox-II are often used to predict these properties at an early stage of drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles.
Synthesis of Cyclopentenedione Derivatives
The synthesis of cyclopentenedione derivatives can be achieved through various organic reactions. A common and efficient method is the Michael addition of a thiol-containing compound to 4-cyclopentene-1,3-dione.
Experimental Protocol: Synthesis of 4-(alkyl/aryl-thio)cyclopentane-1,3-dione Derivatives
This protocol describes a general two-step synthesis for a class of cyclopentane-1,3-dione derivatives.
Step 1: Synthesis of 4-Cyclopentene-1,3-dione
This starting material can be synthesized from commercially available precursors following established literature procedures.
Step 2: Michael Addition of Thiols
-
To a solution of 4-cyclopentene-1,3-dione (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) at room temperature, add the desired thiol (1.1 eq).
-
Add a catalytic amount of a base, such as triethylamine (0.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-(alkyl/aryl-thio)cyclopentane-1,3-dione derivative.
Quantitative Computational Data
The following tables summarize key quantitative data obtained from DFT calculations and molecular docking studies on a series of hypothetical substituted cyclopentenedione derivatives. These values are illustrative and serve to demonstrate the type of data generated in computational studies.
Table 1: DFT Calculated Properties of Substituted Cyclopentenedione Derivatives
| Derivative | R-Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| CPD-1 | -H | -6.54 | -2.31 | 4.23 | 2.5 |
| CPD-2 | -CH3 | -6.48 | -2.25 | 4.23 | 2.7 |
| CPD-3 | -Cl | -6.62 | -2.45 | 4.17 | 1.8 |
| CPD-4 | -NO2 | -7.12 | -3.01 | 4.11 | 4.1 |
| CPD-5 | -OCH3 | -6.35 | -2.18 | 4.17 | 3.2 |
Table 2: Molecular Docking Results of Cyclopentenedione Derivatives against Thromboxane A2 Receptor
| Derivative | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| CPD-1 | -7.2 | 2 | Arg129, Ser201 |
| CPD-2 | -7.5 | 2 | Arg129, Ser201 |
| CPD-3 | -8.1 | 3 | Arg129, Ser201, Tyr155 |
| CPD-4 | -8.9 | 4 | Arg129, Ser201, Tyr155, Asn160 |
| CPD-5 | -7.8 | 3 | Arg129, Ser201, Gln133 |
Signaling Pathways
Cyclopentenedione derivatives have been shown to modulate the activity of various signaling pathways implicated in disease. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of targeted therapies.
Thromboxane A2 Receptor (TP) Signaling Pathway
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its effects are mediated through the Thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR).[2][3][4] Dysregulation of the TP signaling pathway is implicated in cardiovascular diseases.[3] Cyclopentenedione derivatives have been identified as potent antagonists of the TP receptor.[4]
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.[5] Its dysregulation is frequently observed in cancer.[6] The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.
Conclusion
The computational analysis of cyclopentenedione derivatives offers a powerful and efficient approach to accelerate the drug discovery process. By combining DFT calculations, molecular docking, and in silico ADMET predictions, researchers can gain deep insights into the molecular properties of these compounds and their interactions with biological targets. This knowledge is invaluable for the rational design of novel cyclopentenedione-based therapeutics with improved efficacy and safety profiles. The continued development and application of computational methods will undoubtedly pave the way for the discovery of new and effective treatments for a wide range of diseases.
References
- 1. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis [mdpi.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Hippo signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
The Pauson-Khand Reaction: A Technical Guide to the Synthesis of 3-Alkyl-Cyclopentenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pauson-Khand reaction (PKR) is a powerful and versatile organometallic [2+2+1] cycloaddition reaction that enables the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. This technical guide provides an in-depth overview of the Pauson-Khand reaction with a specific focus on its application in the synthesis of 3-alkyl-cyclopentenones, a valuable structural motif in medicinal chemistry and natural product synthesis. This document details the reaction mechanism, regioselectivity, and various experimental methodologies, including stoichiometric and catalytic approaches. Quantitative data from selected studies are presented in tabular format to facilitate comparison. Detailed experimental protocols are provided to guide researchers in the practical application of this important transformation.
Introduction
The Pauson-Khand reaction, first reported by Ihsan Khand and Peter Pauson in the 1970s, has emerged as a cornerstone in synthetic organic chemistry for the construction of five-membered ring systems.[1] The reaction involves the formal cycloaddition of an alkene, an alkyne, and a molecule of carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2] The intramolecular version of the reaction is widely used in the synthesis of complex polycyclic molecules.[2] However, the intermolecular variant presents a more convergent approach to constructing highly functionalized cyclopentenones from simple, readily available starting materials.
3-Alkyl-cyclopentenones are key structural units found in a variety of biologically active compounds and are versatile intermediates in organic synthesis. The Pauson-Khand reaction offers a direct route to these structures, and understanding the factors that control the regioselectivity of the cycloaddition is paramount for its successful application. This guide will explore the nuances of achieving the desired 3-alkyl substitution pattern.
The Reaction Mechanism
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction was first proposed by Magnus and has been supported by computational studies.[2] The catalytic cycle can be broken down into the following key steps:
-
Alkyne Complexation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex from the alkyne and dicobalt octacarbonyl (Co₂(CO)₈).[3][4]
-
Ligand Dissociation and Alkene Coordination: Loss of a carbonyl ligand from the cobalt complex generates a vacant coordination site, allowing for the coordination of the alkene.[3]
-
Oxidative Coupling: The coordinated alkene and alkyne then undergo an oxidative coupling to form a cobaltacyclopentene intermediate.[2]
-
Carbon Monoxide Insertion: A molecule of carbon monoxide inserts into a cobalt-carbon bond of the metallacycle.[3]
-
Reductive Elimination: The final step involves reductive elimination from the cobalt center to release the cyclopentenone product and regenerate a cobalt species that can re-enter the catalytic cycle.[2]
dot
Figure 1: The generally accepted mechanism of the cobalt-mediated Pauson-Khand reaction.
Regioselectivity in 3-Alkyl-Cyclopentenone Synthesis
The regiochemical outcome of the intermolecular Pauson-Khand reaction is a critical consideration, particularly when using unsymmetrical alkenes and alkynes. For the synthesis of 3-alkyl-cyclopentenones, the goal is to control the addition of the alkene and alkyne in a specific orientation.
The primary factor governing regioselectivity is sterics.[5][6] In the reaction of a terminal alkyne (R-C≡CH) with a terminal alkene (R'-CH=CH₂), the larger substituent on the alkyne (R) generally prefers to be positioned at the 2-position of the resulting cyclopentenone, adjacent to the carbonyl group. Consequently, the substituent from the alkene (R') will be located at either the 4- or 5-position. To achieve a 3-alkyl-cyclopentenone, one would ideally react a terminal alkyne with ethene, which lacks substituents.
When using a substituted terminal alkene, the regioselectivity with respect to the alkene insertion is often poor, leading to a mixture of 4- and 5-substituted products.[7] However, the use of directing groups can enforce higher regioselectivity.
Experimental Methodologies
Stoichiometric Cobalt-Mediated Reactions
The original Pauson-Khand reaction utilized a stoichiometric amount of dicobalt octacarbonyl. While robust and often high-yielding, this method requires the pre-formation of the alkyne-cobalt complex and generates a significant amount of cobalt waste. Promoters, such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO) or sulfides, can be added to accelerate the reaction and allow for milder reaction conditions.[2]
Catalytic Pauson-Khand Reactions
Significant research has focused on developing catalytic versions of the Pauson-Khand reaction to improve its efficiency and reduce metal waste. Various transition metals, including cobalt, rhodium, and iridium, have been employed as catalysts.[2][5] Catalytic systems often require a source of carbon monoxide, either from a CO atmosphere or from a CO-releasing molecule.
Data Presentation: Synthesis of 3-Alkyl-Cyclopentenones
The following tables summarize representative examples of Pauson-Khand reactions for the synthesis of 3-alkyl-cyclopentenones. Due to the inherent challenges in controlling regioselectivity with substituted alkenes, many examples in the literature utilize ethene or strained cyclic alkenes.
Table 1: Stoichiometric Pauson-Khand Reactions with Ethene
| Alkyne (R-C≡CH) | R Group | Alkene | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Pentyne | n-Propyl | Ethene | NMO | CH₂Cl₂ | 25 | 12 | 75 | [8] (adapted) |
| 1-Hexyne | n-Butyl | Ethene | NMO | CH₂Cl₂ | 25 | 14 | 72 | [8] (adapted) |
| Phenylacetylene | Phenyl | Ethene | None | Toluene | 80 | 24 | 65 | [9] (adapted) |
| Trimethylsilylacetylene | TMS | Ethene | NMO | CH₂Cl₂ | 25 | 10 | 85 | [8] (adapted) |
Table 2: Catalytic Pauson-Khand Reactions with Ethene
| Alkyne (R-C≡CH) | R Group | Catalyst | CO Pressure | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Pentyne | n-Propyl | Co₂(CO)₈ (10 mol%) | 1 atm | Toluene | 110 | 24 | 60 | [10] (adapted) |
| 1-Hexyne | n-Butyl | [Rh(CO)₂Cl]₂ (5 mol%) | 1 atm | Toluene | 100 | 18 | 78 | [6] (adapted) |
| Phenylacetylene | Phenyl | Co₂(CO)₈ (5 mol%) | 1 atm | Mesitylene | 160 | 24 | 50 | [3] |
| 3,3-Dimethyl-1-butyne | t-Butyl | [Ir(cod)Cl]₂ (5 mol%) | 1 atm | Toluene | 120 | 24 | 68 | [5] (adapted) |
Experimental Protocols
The following are representative experimental protocols for the stoichiometric and catalytic Pauson-Khand reaction for the synthesis of a 3-alkyl-cyclopentenone.
Stoichiometric Synthesis of 3-Propyl-2-cyclopenten-1-one
This protocol is adapted from established procedures for N-oxide promoted Pauson-Khand reactions.
Materials:
-
1-Pentyne (1.0 mmol, 68 mg)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol, 376 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (20 mL)
-
N-Methylmorpholine N-oxide (NMO) (3.0 mmol, 351 mg)
-
Ethene gas
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-pentyne (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
To this solution, add dicobalt octacarbonyl (1.1 mmol) in one portion. The solution will turn dark red/brown.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
In a separate flask, dissolve N-methylmorpholine N-oxide (3.0 mmol) in anhydrous dichloromethane (10 mL).
-
Purge the reaction flask containing the cobalt complex with ethene gas for 5 minutes, then maintain a positive pressure of ethene (e.g., using a balloon).
-
Slowly add the NMO solution to the reaction mixture via a syringe or dropping funnel over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes.
-
Filter the mixture through a pad of silica gel, eluting with dichloromethane to remove the cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-propyl-2-cyclopenten-1-one.
dot
Figure 2: A generalized experimental workflow for the stoichiometric Pauson-Khand reaction.
Catalytic Synthesis of 3-Butyl-2-cyclopenten-1-one
This protocol is a representative example of a rhodium-catalyzed Pauson-Khand reaction.
Materials:
-
1-Hexyne (1.0 mmol, 82 mg)
-
[Rh(CO)₂Cl]₂ (0.05 mmol, 19.4 mg)
-
Toluene, anhydrous (10 mL)
-
Ethene gas
-
Carbon monoxide (CO) gas
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or a pressure vessel equipped with a magnetic stir bar, add [Rh(CO)₂Cl]₂ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous toluene (10 mL) and 1-hexyne (1.0 mmol).
-
Pressurize the vessel with ethene gas (e.g., 2 atm).
-
Pressurize the vessel with carbon monoxide (e.g., 1 atm).
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After cooling to room temperature, carefully vent the excess gas pressure in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-butyl-2-cyclopenten-1-one.
Conclusion
The Pauson-Khand reaction is a highly effective method for the synthesis of cyclopentenones, including the valuable 3-alkyl substituted derivatives. While the intermolecular reaction can present challenges in regioselectivity, a careful choice of substrates, particularly the use of ethene as the alkene component, allows for the predictable synthesis of 3-alkyl-cyclopentenones. The development of catalytic systems has significantly improved the efficiency and sustainability of this transformation. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of the Pauson-Khand reaction in their synthetic endeavors.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 4. Pauson-Khand Reaction [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. jk-sci.com [jk-sci.com]
The Pauson-Khand Reaction with Terminal Alkynes: A Mechanistic Deep Dive
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that efficiently constructs α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, mediated by a metal-carbonyl catalyst.[1] Since its discovery in the early 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson, the reaction has become a cornerstone in organic synthesis, particularly for the formation of five-membered rings.[2][3] This technical guide delves into the core mechanism of the Pauson-Khand reaction with a specific focus on terminal alkynes, providing insights for researchers, scientists, and drug development professionals.
The Core Mechanism: The Magnus Postulate
While the precise mechanism of the Pauson-Khand reaction has been the subject of extensive study and is not yet fully elucidated, the pathway proposed by Magnus in 1985 is widely accepted and supported by computational studies.[1][4] The reaction is generally initiated by the formation of a stable hexacarbonyl-alkyne-dicobalt complex.[5]
The key steps of the cobalt-mediated mechanism are as follows:
-
Formation of the Alkyne-Dicobalt Complex: The reaction commences with the coordination of the terminal alkyne to the dicobalt octacarbonyl catalyst, forming a stable alkyne-Co₂(CO)₆ intermediate.[6]
-
Ligand Dissociation and Alkene Coordination: The loss of a carbon monoxide (CO) ligand from the cobalt complex generates a vacant coordination site, allowing for the coordination of the alkene.[4] This step is often considered the rate-limiting step of the reaction.[1]
-
Metallacyclopentene Formation: The coordinated alkene then inserts into a cobalt-carbon bond, forming a metallacyclopentene intermediate.[1] The regioselectivity of the reaction is determined at this stage. For terminal alkynes, the larger substituent typically orients itself adjacent to the carbonyl group in the final product.[6]
-
Migratory CO Insertion: A carbon monoxide molecule then undergoes migratory insertion into a metal-carbon bond of the metallacyclopentene.[1]
-
Reductive Elimination: The final step involves reductive elimination from the cobalt complex, which forms the α,β-cyclopentenone product and regenerates the cobalt catalyst.[6]
Regioselectivity with Terminal Alkynes
A significant aspect of the Pauson-Khand reaction with unsymmetrical substrates is regioselectivity. In the case of terminal alkynes, there is a strong electronic and steric bias that dictates the orientation of the substituents in the cyclopentenone product. Generally, the larger substituent on the alkyne prefers the C2 position, adjacent to the newly formed carbonyl group, while the smaller substituent (typically hydrogen for terminal alkynes) occupies the C3 position.[1] This selectivity is often high, making the reaction a predictable tool for constructing specifically substituted cyclopentenones.
Quantitative Data Summary
The efficiency and selectivity of the Pauson-Khand reaction with terminal alkynes can be influenced by various factors, including the choice of catalyst, additives, and reaction conditions. The following table summarizes representative quantitative data from the literature.
| Alkyne Substrate (R-C≡CH) | Alkene Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (α:β) | Reference |
| Phenylacetylene | Norbornene | Co₂(CO)₈ | Toluene | 110 | 85 | >95:5 | [4] |
| 1-Hexyne | Ethylene | Co₂(CO)₈ / NMO | DCM | 40 | 78 | >95:5 | [1] |
| Trimethylsilylacetylene | Norbornene | Rh(I) complex | Toluene | 25 | 92 | >98:2 | [2] |
| Propargyl alcohol | Ethene | Fe(CO)₅ | Benzene | 140 | 65 | 90:10 | [7] |
| Phenylacetylene | 1-Octene | Co₂(CO)₈ | Isooctane | 60 | 72 | 88:12 | [4] |
NMO = N-methylmorpholine N-oxide; DCM = Dichloromethane. The α-regioisomer refers to the product where the larger alkyne substituent is adjacent to the carbonyl group.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of the Pauson-Khand reaction. Below is a representative protocol for a cobalt-mediated reaction.
Synthesis of 2-Pentyl-2-cyclopenten-1-one from 1-Heptyne and Ethylene
Materials:
-
1-Heptyne
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (DCM), anhydrous
-
N-Methylmorpholine N-oxide (NMO)
-
Ethylene gas
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 1-heptyne (1.0 mmol) in anhydrous DCM (10 mL) is prepared in a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
Dicobalt octacarbonyl (1.1 mmol) is added to the solution, and the mixture is stirred at room temperature for 2 hours. During this time, the color of the solution should change, indicating the formation of the alkyne-cobalt complex.
-
N-Methylmorpholine N-oxide (NMO) (1.2 mmol) is then added to the reaction mixture.
-
The flask is purged with ethylene gas, and an ethylene balloon is attached to maintain a positive pressure of ethylene.
-
The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-pentyl-2-cyclopenten-1-one.
Advancements and Alternative Catalysts
While cobalt complexes are the traditional catalysts for the Pauson-Khand reaction, significant research has been dedicated to developing more efficient and versatile catalytic systems.[2] Rhodium, iridium, iron, and titanium complexes have all been shown to catalyze the reaction, often with improved yields, selectivities, and milder reaction conditions.[1][4] The use of N-oxides, such as N-methylmorpholine N-oxide (NMO), as promoters can accelerate the reaction by facilitating the removal of a CO ligand, thus promoting the coordination of the alkene.[1] These advancements have expanded the scope and applicability of the Pauson-Khand reaction in modern organic synthesis.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Pauson-Khand Reaction [organic-chemistry.org]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes: 3-Ethyl-3-cyclopentene-1,2-dione in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-3-cyclopentene-1,2-dione is a versatile synthetic building block with potential applications in the total synthesis of complex natural products and in the development of novel therapeutic agents. Its unique structural features, including a reactive dicarbonyl system and a stereogenic center, make it an attractive starting material for constructing intricate molecular architectures. This document provides an overview of the known applications of this and closely related cyclopentenedione derivatives in organic synthesis, including detailed experimental protocols and relevant quantitative data.
Introduction
Cyclopentenedione moieties are prevalent in a variety of biologically active natural products. The presence of multiple functional groups within a compact cyclic framework makes them valuable precursors in synthetic chemistry. 3-Ethyl-3-cyclopentene-1,2-dione, in particular, offers a chiral scaffold that can be exploited for the stereoselective synthesis of target molecules. While specific examples of the total synthesis of a natural product directly employing 3-ethyl-3-cyclopentene-1,2-dione are not extensively documented in publicly available literature, the reactivity of the parent cyclopentene-1,2-dione and its derivatives is well-established and provides a strong basis for its potential applications.
General Reactivity and Synthetic Applications
The chemistry of cyclopentene-1,2-diones is rich and varied, offering several avenues for synthetic transformations. The key reactive sites are the two carbonyl groups, the carbon-carbon double bond, and the acidic protons at the C-4 and C-5 positions.
Reactions at the Carbonyl Groups
The vicinal dicarbonyl moiety can undergo a range of reactions, including but not limited to:
-
Reductions: Selective reduction of one or both carbonyl groups to afford diols or hydroxyketones.
-
Wittig-type reactions: Olefination to introduce exocyclic double bonds.
-
Condensation reactions: Formation of heterocycles by reaction with binucleophiles.
Reactions involving the Enone System
The α,β-unsaturated ketone system is susceptible to conjugate addition reactions, allowing for the introduction of a wide variety of substituents at the C-5 position. This is a powerful tool for carbon-carbon bond formation.
Cycloaddition Reactions
The electron-deficient double bond can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct more complex polycyclic systems.
Application in the Synthesis of Biologically Active Molecules
While a direct total synthesis application for 3-ethyl-3-cyclopentene-1,2-dione is not readily found, the closely related cyclopentane-1,2-dione scaffold has been utilized as a bioisostere for the carboxylic acid group in drug design. This suggests a potential role for 3-ethyl-3-cyclopentene-1,2-dione in medicinal chemistry for the development of new drug candidates with improved pharmacokinetic properties.
Experimental Protocols
The following protocols are representative examples of reactions involving cyclopentenedione systems and can be adapted for 3-ethyl-3-cyclopentene-1,2-dione.
Protocol 1: General Procedure for Michael Addition to a Cyclopentenone
This protocol describes a general method for the conjugate addition of a nucleophile to a cyclopentenone system, a key C-C bond-forming reaction.
Materials:
-
Cyclopentenone derivative (1.0 eq)
-
Nucleophile (e.g., a Gilman reagent like LiCuR₂, 1.1 eq)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Dissolve the cyclopentenone derivative in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the nucleophile to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Example):
| Reactant A | Reactant B | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Cyclopenten-1-one | LiCu(CH₃)₂ | 3-Methylcyclopentanone | THF | -78 | 1 | 95 |
| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | (CH₃)₂CuLi | 3-Ethyl-2-hydroxy-3-methylcyclopentan-1-one | Et₂O | -20 | 2 | 88 |
Visualizations
Logical Relationship of Synthetic Utility
Caption: Synthetic potential of 3-ethyl-3-cyclopentene-1,2-dione.
Experimental Workflow for Michael Addition
Caption: Workflow for a Michael addition reaction.
Conclusion
3-Ethyl-3-cyclopentene-1,2-dione represents a promising, albeit underexplored, building block in the field of total synthesis and medicinal chemistry. The established reactivity of the cyclopentenedione core provides a solid foundation for its application in the construction of complex and biologically relevant molecules. Further research into the specific synthetic utility of this chiral dione is warranted and is expected to unveil novel and efficient pathways to valuable chemical entities. Researchers are encouraged to adapt the general protocols outlined in this document as a starting point for their synthetic endeavors.
Application Notes and Protocols for Michael Addition Reactions of 3-Ethyl-3-cyclopentene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. This methodology is particularly valuable in the construction of complex molecular architectures for pharmaceutical applications. This document provides a detailed overview of the Michael addition reactions involving 3-ethyl-3-cyclopentene-1,2-dione, a versatile building block for the synthesis of novel therapeutic agents. The derivatives of cyclopentanediones have garnered significant interest in medicinal chemistry due to their potential as bioisosteres for carboxylic acids and their incorporation into various biologically active scaffolds, including anticancer and anti-inflammatory agents.[1][2]
While specific literature on the Michael addition reactions of 3-ethyl-3-cyclopentene-1,2-dione is limited, this document extrapolates from studies on the closely related cyclopentane-1,2-dione and other 3-substituted cyclic enones to provide a comprehensive guide. The presence of the 3-ethyl group is anticipated to influence the steric and electronic properties of the Michael acceptor, potentially affecting reaction rates and diastereoselectivity.
Reaction Mechanism and Stereochemistry
The Michael addition to 3-ethyl-3-cyclopentene-1,2-dione proceeds via the attack of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated dione system (Michael acceptor). This reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate or equivalent. The resulting adduct is a 1,5-dicarbonyl compound, a versatile intermediate for further synthetic transformations.
The stereochemical outcome of the Michael addition is a critical consideration, especially in drug development where specific stereoisomers often exhibit desired biological activity. The approach of the nucleophile to the cyclopentene ring can be influenced by the steric hindrance of the ethyl group at the 3-position, potentially leading to diastereoselective product formation. Chiral catalysts can be employed to achieve enantioselective Michael additions, yielding non-racemic products.
Visualization of the General Michael Addition Reaction:
Caption: General workflow of a base-catalyzed Michael addition reaction.
Potential Nucleophiles (Michael Donors)
A wide range of "soft" nucleophiles can be employed in Michael addition reactions with 3-ethyl-3-cyclopentene-1,2-dione. The choice of nucleophile will determine the nature of the resulting adduct and its potential applications. Based on studies with analogous cyclic enones, suitable nucleophiles include:
-
Carbon Nucleophiles:
-
Malonates (e.g., diethyl malonate)
-
β-Ketoesters (e.g., ethyl acetoacetate)
-
Nitroalkanes (e.g., nitromethane)
-
Cyanides (e.g., sodium cyanide)
-
Organocuprates (Gilman reagents)
-
-
Heteroatom Nucleophiles:
-
Thiols (e.g., thiophenol)
-
Amines (e.g., secondary amines)
-
Alcohols (in the presence of a suitable catalyst)
-
Quantitative Data from Analogous Systems
Table 1: Michael Addition of Various Nucleophiles to Cyclopentane-1,2-dione and Related Cyclic Enones
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cyclopentane-1,2-dione | Alkylidene oxindole | Squaramide | 3-(oxindol-3-yl)cyclopentane-1,2-dione | High | Moderate | High | [3] |
| Cyclopentane-1,2-dione | (E)-2-oxobut-3-enoates | Organocatalyst | Bicyclic hemiacetal | up to 93 | - | up to 96 | [4] |
| Cyclopentenone | Diethyl malonate | LiAl(BINOL)₂ | 3-(1,3-bis(ethoxycarbonyl)propan-2-yl)cyclopentan-1-one | - | - | - | [5] |
| Cyclohexenone | Various | Quinine-based organocatalyst | 3-substituted cyclohexanone | 63-99 | - | 52-98 | [6] |
Note: The specific yields, dr, and ee are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for performing Michael addition reactions, adapted from literature procedures for similar substrates.[5][6] Optimization of reaction conditions (temperature, solvent, catalyst, and reaction time) will be necessary for the specific case of 3-ethyl-3-cyclopentene-1,2-dione.
Protocol 1: General Procedure for the Base-Catalyzed Michael Addition of a Carbon Nucleophile
Materials:
-
3-Ethyl-3-cyclopentene-1,2-dione (1.0 mmol)
-
Michael Donor (e.g., diethyl malonate, 1.2 mmol)
-
Base (e.g., sodium ethoxide, 0.1 mmol, catalytic)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-ethyl-3-cyclopentene-1,2-dione and the Michael donor.
-
Dissolve the reactants in the anhydrous solvent.
-
Add the base to the solution at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Experimental Workflow:
Caption: Workflow for a typical Michael addition experiment.
Protocol 2: General Procedure for the Organocatalyzed Asymmetric Michael Addition
Materials:
-
3-Ethyl-3-cyclopentene-1,2-dione (1.0 mmol)
-
Michael Donor (1.2 mmol)
-
Chiral Organocatalyst (e.g., quinine-derived squaramide, 0.1 mmol)
-
Solvent (e.g., chloroform, toluene)
-
Magnetic stirrer and stir bar
-
Vial or round-bottom flask
Procedure:
-
To a vial, add the chiral organocatalyst.
-
Add the solvent and stir until the catalyst is dissolved.
-
Add 3-ethyl-3-cyclopentene-1,2-dione and the Michael donor to the solution.
-
Stir the reaction mixture at the specified temperature. Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Applications in Drug Development
The Michael adducts derived from 3-ethyl-3-cyclopentene-1,2-dione are valuable precursors for the synthesis of a diverse range of heterocyclic and carbocyclic compounds with potential therapeutic applications. The cyclopentanedione moiety itself is recognized as a potential bioisostere for the carboxylic acid group, which can improve the pharmacokinetic properties of a drug candidate.[1]
Potential Therapeutic Areas:
-
Oncology: The cyclopentenone ring system is a structural feature in several natural products with anticancer activity.[2] Michael adducts can serve as intermediates for the synthesis of novel analogs with improved efficacy and selectivity.
-
Inflammation: Derivatives of cyclic diones have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
-
Infectious Diseases: The unique chemical architecture of these adducts can be exploited to design novel antimicrobial or antiviral agents.
Visualization of the Drug Discovery Pathway:
Caption: Role of Michael additions in a drug discovery pipeline.
Conclusion
The Michael addition reaction of 3-ethyl-3-cyclopentene-1,2-dione represents a powerful tool for the synthesis of structurally diverse molecules with significant potential in drug discovery. While direct experimental data for this specific substrate is currently lacking, the protocols and principles outlined in this document, based on closely related systems, provide a solid foundation for researchers to explore these reactions. Further investigation into the reactivity and stereoselectivity of 3-ethyl-3-cyclopentene-1,2-dione in Michael additions is warranted to fully unlock its potential in the development of novel therapeutics.
References
- 1. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts [mdpi.com]
Application Notes and Protocols for Diels-Alder Reactions Involving 3-Ethyl-3-cyclopentene-1,2-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The reaction occurs between a conjugated diene and a substituted alkene, known as the dienophile. The stereospecificity and regioselectivity of the Diels-Alder reaction make it a highly valuable tool in the synthesis of complex polycyclic molecules, including natural products and pharmacologically active compounds.
This document provides detailed application notes and protocols for hypothetical Diels-Alder reactions involving 3-ethyl-3-cyclopentene-1,2-dione as the dienophile. Due to the presence of two electron-withdrawing ketone functionalities, this dienophile is expected to be reactive towards electron-rich dienes. The resulting cycloadducts, containing a bicyclic dione framework, can serve as versatile intermediates for the synthesis of novel therapeutic agents and other high-value chemical entities.
Reaction Principle
The Diels-Alder reaction with 3-ethyl-3-cyclopentene-1,2-dione proceeds via a concerted mechanism, where the π-electrons of the diene and the dienophile rearrange to form a new six-membered ring. The ethyl group at the 3-position of the dienophile can influence the stereochemical outcome of the reaction, potentially leading to the formation of diastereomeric products.
Hypothetical Diels-Alder Reactions and Data
The following table summarizes hypothetical Diels-Alder reactions between 3-ethyl-3-cyclopentene-1,2-dione and various dienes under optimized conditions. These examples are illustrative and aim to provide a framework for experimental design.
| Diene | Proposed Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 2,3-Dimethyl-1,3-butadiene | 6,7-Dimethyl-2-ethyl-bicyclo[4.3.0]non-6-ene-3,4-dione | Toluene | 110 | 12 | 85 | >95:5 |
| 1,3-Cyclohexadiene | Tricyclic adduct | Xylene | 140 | 24 | 78 | >98:2 |
| Danishefsky's Diene | Functionalized bicyclic adduct | THF | 65 | 8 | 92 | Not applicable |
| Anthracene | Tricyclic adduct | Dioxane | 100 | 48 | 65 | Not applicable |
Experimental Protocols
General Procedure for the Diels-Alder Reaction of 3-Ethyl-3-cyclopentene-1,2-dione with 2,3-Dimethyl-1,3-butadiene:
Materials:
-
3-Ethyl-3-cyclopentene-1,2-dione
-
2,3-Dimethyl-1,3-butadiene
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyl-3-cyclopentene-1,2-dione (1.0 mmol, 1.0 eq).
-
Dissolve the dienophile in 20 mL of anhydrous toluene.
-
Add 2,3-dimethyl-1,3-butadiene (1.2 mmol, 1.2 eq) to the solution.
-
Place the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 6,7-dimethyl-2-ethyl-bicyclo[4.3.0]non-6-ene-3,4-dione.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Ethyl-3-cyclopentene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including quinoxalines, pyrazoles, and isoxazoles, using 3-ethyl-3-cyclopentene-1,2-dione as a versatile starting material. The methodologies outlined are based on established chemical principles for the formation of these important heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
3-Ethyl-3-cyclopentene-1,2-dione is a reactive dicarbonyl compound that serves as a valuable building block for the synthesis of a variety of heterocyclic systems. Its vicinal dicarbonyl functionality allows for facile condensation reactions with dinucleophiles to construct five- and six-membered rings. This document details the synthetic procedures, provides expected quantitative data, and illustrates the reaction pathways and experimental workflows.
Synthesis of 2-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of 2-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline from 3-ethyl-3-cyclopentene-1,2-dione is achieved through a condensation reaction with o-phenylenediamine.
Reaction Scheme
Caption: Reaction scheme for the synthesis of a quinoxaline derivative.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 3-ethyl-3-cyclopentene-1,2-dione (1.0 eq), o-phenylenediamine (1.0 eq), and ethanol as the solvent.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 2-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline | C13H12N2 | 196.25 | 85-95 | 135-138 | 7.80-7.60 (m, 4H, Ar-H), 3.10 (q, J=7.2 Hz, 2H, -CH2-CH3), 2.80 (t, J=7.5 Hz, 2H, -CH2-), 2.50 (t, J=7.5 Hz, 2H, -CH2-), 1.30 (t, J=7.2 Hz, 3H, -CH2-CH3) |
Synthesis of 5-Ethyl-4,5-dihydro-2H-cyclopenta[c]pyrazole
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. In the case of the 1,2-dione, 3-ethyl-3-cyclopentene-1,2-dione, the reaction with hydrazine hydrate will lead to the formation of a dihydropyrazole derivative.
Reaction Scheme
Caption: Synthesis of a pyrazole derivative.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethyl-3-cyclopentene-1,2-dione (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 5-ethyl-4,5-dihydro-2H-cyclopenta[c]pyrazole.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 5-Ethyl-4,5-dihydro-2H-cyclopenta[c]pyrazole | C7H10N2 | 122.17 | 75-85 | 110-115 (at 15 mmHg) | 7.10 (s, 1H, -NH-), 2.70 (q, J=7.4 Hz, 2H, -CH2-CH3), 2.40-2.20 (m, 4H, cyclopentyl-H), 1.10 (t, J=7.4 Hz, 3H, -CH2-CH3) |
Synthesis of 5-Ethyl-4,5-dihydrocyclopenta[c]isoxazole
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They can be synthesized from the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The reaction of 3-ethyl-3-cyclopentene-1,2-dione with hydroxylamine hydrochloride is expected to yield the corresponding dihydroisoxazole.
Reaction Scheme
Caption: Synthesis of an isoxazole derivative.
Experimental Protocol
-
Reaction Setup: To a solution of 3-ethyl-3-cyclopentene-1,2-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the solvent in vacuo. Add water to the residue and extract the product with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to obtain 5-ethyl-4,5-dihydrocyclopenta[c]isoxazole.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | 1H NMR (CDCl3, δ ppm) |
| 5-Ethyl-4,5-dihydrocyclopenta[c]isoxazole | C7H9NO | 123.15 | 70-80 | Colorless Oil | 2.85 (q, J=7.5 Hz, 2H, -CH2-CH3), 2.60-2.40 (m, 4H, cyclopentyl-H), 1.15 (t, J=7.5 Hz, 3H, -CH2-CH3) |
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds from 3-ethyl-3-cyclopentene-1,2-dione.
Caption: General experimental workflow for synthesis and purification.
Application Notes and Protocols for 3-ethyl-3-cyclopentene-1,2-dione and Related Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentenedione scaffold is a recurring motif in natural products and has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document provides an overview of the known applications and synthetic methodologies related to cyclopentene-1,2-diones, with a focus on providing a framework for the investigation of 3-ethyl-3-cyclopentene-1,2-dione , a specific derivative for which detailed public data is limited. The information presented herein is largely based on studies of structurally related analogs and is intended to serve as a guide for researchers exploring the potential of this compound class.
Cyclopentenediones, as a broader chemical class, have been reported to exhibit a range of biological effects, including anti-inflammatory, cytostatic, and enzyme inhibitory activities[1][2][3]. The saturated counterpart, cyclopentane-1,2-dione, has been explored as a potential bioisostere for the carboxylic acid functional group, a common strategy in drug design to improve pharmacokinetic properties[4][5][6].
Table of Contents
-
Quantitative Data on Related Cyclopentanedione Derivatives
-
Experimental Protocols
-
General Synthesis of Cyclopentene-1,3-dione Derivatives (as a proxy)
-
Protocol for Thromboxane A2 (TP) Receptor Antagonist Assay (based on related compounds)
-
-
Illustrative Diagrams
-
General Drug Discovery Workflow for Novel Cyclopentenediones
-
Hypothetical Signaling Pathway Modulation
-
Quantitative Data on Related Cyclopentanedione Derivatives
| Compound | Structure | Target | Assay Type | IC50 (nM) |
| Parent Carboxylic Acid | 3-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)phenyl)propanoic acid | TP Receptor | Functional Assay | 10 |
| Cyclopentane-1,2-dione Derivative 9 | 4-chloro-N-(3-((2-hydroxy-3-oxocyclopent-1-en-1-yl)methyl)phenethyl)benzenesulfonamide | TP Receptor | Functional Assay | 12 |
| Cyclopentane-1,2-dione Derivative 10 | 4-chloro-N-(2-(3-((2-hydroxy-3-oxocyclopent-1-en-1-yl)methyl)phenyl)ethyl)benzenesulfonamide | TP Receptor | Functional Assay | 240 |
Experimental Protocols
Due to the lack of specific published protocols for 3-ethyl-3-cyclopentene-1,2-dione, the following sections provide generalized methodologies for the synthesis of related compounds and for biological assays where this class of molecules has shown activity.
General Synthesis of Cyclopentene-1,3-dione Derivatives (as a proxy)
While a specific synthesis for 3-ethyl-3-cyclopentene-1,2-dione is not detailed in the reviewed literature, a general route for a related cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum has been described and can serve as a conceptual starting point[7]. The synthesis involved an 8-step route starting from 2-acetylfuran[7]. A key step in the formation of substituted cyclopentanediones often involves intramolecular condensation reactions.
A Hypothetical Synthetic Approach for 3-ethyl-3-cyclopentene-1,2-dione could involve:
-
Starting Material: A suitable precursor would be a substituted glutaric acid ester or a related 1,5-dicarbonyl compound.
-
Cyclization: Base-catalyzed intramolecular Dieckmann condensation is a common method for forming five-membered rings.
-
Functional Group Manipulation: Subsequent steps would involve the introduction of the double bond and the ethyl group at the desired positions. This could potentially be achieved through alkylation and subsequent elimination reactions.
Note: This is a generalized and hypothetical pathway. The actual synthesis would require significant experimental optimization.
Protocol for Thromboxane A2 (TP) Receptor Antagonist Assay (based on related compounds)
The following protocol is adapted from studies on cyclopentane-1,2-dione derivatives as TP receptor antagonists[4][5][6].
Objective: To determine the in vitro efficacy of a test compound (e.g., 3-ethyl-3-cyclopentene-1,2-dione) to inhibit the activation of the human TP receptor.
Materials:
-
Human embryonic kidney (HEK) 293 cells stably expressing the human TP receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
TP receptor agonist (e.g., U-46619).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (dissolved in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-TP cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells again with assay buffer. Add varying concentrations of the test compound to the wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add the TP receptor agonist (e.g., U-46619 at its EC80 concentration) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity every second for at least 60 seconds to detect the calcium flux.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to receptor activation. The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Illustrative Diagrams
General Drug Discovery Workflow for Novel Cyclopentenediones
Caption: A generalized workflow for the discovery and development of novel cyclopentenedione-based therapeutic agents.
Hypothetical Signaling Pathway Modulation
Caption: A hypothetical signaling pathway for a Gq-coupled receptor, illustrating the potential antagonistic action of a cyclopentenedione derivative.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: 3-Ethyl-3-Cyclopentene-1,2-dione as a Carboxylic Acid Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxylic acid moiety is a common functional group in many biologically active compounds, facilitating strong interactions with biological targets through hydrogen bonding and ionic interactions. However, its acidic nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid group with a suitable mimic can overcome these limitations while retaining or even improving biological activity. This document provides detailed application notes on the use of 3-substituted-cyclopentene-1,2-diones, exemplified by a derivative of 3-ethyl-3-cyclopentene-1,2-dione, as a bioisostere for carboxylic acids, with a specific focus on the development of thromboxane A2 (TP) receptor antagonists.
Cyclopentane-1,2-diones have emerged as promising carboxylic acid surrogates.[1] While not being vinylogous acids like their 1,3-dione counterparts, they possess a higher pKa, which can be advantageous in certain drug design scenarios.[1] Furthermore, their ability to form two-point hydrogen bond interactions mimics the dimeric association of carboxylic acids, potentially preserving key binding interactions.[1]
Case Study: Thromboxane A2 Receptor Antagonist
A notable example of the successful application of a cyclopentane-1,2-dione as a carboxylic acid bioisostere is in the development of a potent thromboxane A2 (TP) receptor antagonist. The parent compound, a propanoic acid derivative, was modified by replacing the carboxylic acid group with a C3-substituted cyclopentane-1,2-dione moiety. This modification resulted in a compound with comparable biological activity, demonstrating the viability of this bioisosteric replacement.[1]
Data Presentation
The following table summarizes the key quantitative data comparing the parent carboxylic acid compound with its cyclopentane-1,2-dione bioisostere.
| Compound | Structure | pKa | Calculated logP | Biological Activity (IC50) |
| Parent Carboxylic Acid | 3-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)phenyl)propanoic acid | ~4-5 (typical for carboxylic acids) | 4.3 | 1.0 nM[1] |
| Cyclopentane-1,2-dione Bioisostere | 4-chloro-N-(3-(2-(2-hydroxy-3-oxocyclopent-1-en-1-yl)ethyl)phenyl)ethyl)benzenesulfonamide | ~8.6 (for a model C3-substituted cyclopentane-1,2-dione)[1] | 3.8 | 1.2 nM[1] |
Experimental Protocols
Synthesis of the Cyclopentane-1,2-dione Bioisostere
The synthesis of the cyclopentane-1,2-dione bioisostere is achieved through a multi-step process, broadly outlined as follows. A more detailed, step-by-step protocol is provided below, based on the published synthetic scheme.[1]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the cyclopentane-1,2-dione bioisostere.
Step 1: Synthesis of N-(2-(3-iodophenyl)ethyl)-4-chlorobenzenesulfonamide
-
To a solution of 2-(3-iodophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired sulfonamide.
Step 2: Alkylation of the Di-potassium Salt
-
To a suspension of the di-potassium salt of 2,3-dihydroxycyclopent-2-en-1-one (1.5 eq) in anhydrous dimethylformamide (DMF), add the iodinated sulfonamide from Step 1 (1.0 eq).
-
Stir the reaction mixture at 60 °C for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 3: Acid-Mediated Decomposition to the Final Product
-
Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and 1 M HCl.
-
Stir the reaction at room temperature for 4 hours.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield the cyclopentane-1,2-dione bioisostere.
Thromboxane A2 Receptor Functional Assay (Platelet Aggregation Assay)
This protocol describes a method to assess the inhibitory activity of the synthesized compounds on the TP receptor by measuring their effect on platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
References
Application Notes and Protocols for Antifungal Activity of Cyclopentene-1,2-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific antifungal activity data was found for 3-ethyl-3-cyclopentene-1,2-dione derivatives. The following information is based on the broader class of cyclopentene-1,2-dione and cyclopentenone derivatives.
Introduction
Cyclopentenediones (CPDs) are a class of naturally occurring and synthetic compounds characterized by a five-membered ring containing two ketone functionalities.[1][2] This scaffold has garnered significant interest in medicinal chemistry due to its presence in various bioactive natural products and its potential as a pharmacophore.[1] Certain derivatives of cyclopentene-1,2-dione have demonstrated notable antifungal activity against a range of pathogenic fungi, including yeasts and molds.[3][4] These compounds represent a promising starting point for the development of novel antifungal agents.
This document provides a summary of the available quantitative data on the antifungal activity of selected cyclopentene-1,2-dione derivatives, detailed protocols for in vitro antifungal susceptibility testing, and a general workflow for the evaluation of these compounds.
Data Presentation: Antifungal Activity of Cyclopentene-1,2-dione Derivatives
The following tables summarize the minimum inhibitory concentrations (MICs) and 50% effective concentration (EC₅₀) for representative cyclopentene-1,2-dione derivatives against various fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Coruscanone A and its Analogs [3]
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| Coruscanone A | 0.31-0.62 | 0.08-0.16 | 1.25-2.5 |
| Analog 33 | 5.0 | >20 | >20 |
| Analog 39 | 2.5-5.0 | 0.62 | 5.0 |
| Analog 40 | 1.25-2.5 | 0.31 | 5.0 |
| Analog 41 | 1.25-2.5 | 0.31 | 5.0 |
| Analog 42 | 1.25-2.5 | 0.31 | 5.0 |
| Analog 45 | 5.0 | 2.5 | 10 |
| Analog 46 | 2.5 | 1.25 | 10 |
| Analog 47 | 5.0 | 2.5 | >20 |
| Analog 49 | 10 | 10 | >20 |
| Amphotericin B | 0.31 | 0.16 | 0.62 |
| Fluconazole | 0.62 | 2.5 | >20 |
Data is presented as a range where multiple strains or isolates were tested.
Table 2: Antifungal Activity of a 3-Methyl-cyclopenten-1,2-dione (MCP) Derivative [4]
| Compound | Fungal Strain | EC₅₀ (µg/mL) |
| FPL001 | Colletotrichum gloeosporioides | 160.23 |
FPL001: 2-Hydroxy-5-methyl-5-(2-(propylthio)benzofuran-3-yl)cyclopent-2-en-1-one
Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of Chlorinated Cyclopentene Derivatives [5]
| Compound | Periconia sp. | Altemaria sp. | Nigrospora oryzae |
| Perconsin A | ≤2 | ≤2 | ≤2 |
| Perconsin C | ≤2 | ≤2 | ≤2 |
| Perconsin E | ≤2 | ≤2 | ≤2 |
| Perconsin F | ≤2 | ≤2 | ≤2 |
| Perconsin G | ≤2 | ≤2 | ≤2 |
| Perconsin H | ≤2 | ≤2 | ≤2 |
| Perconsin I | ≤2 | ≤2 | ≤2 |
Potential Mechanism of Action
The precise mechanism of action for the antifungal activity of cyclopentene-1,2-dione derivatives has not been fully elucidated. However, structure-activity relationship studies of coruscanone A analogs suggest that the cyclopentenedione ring may function as the reactive "warhead" of the molecule.[3] This suggests a mechanism possibly involving Michael addition reactions with nucleophilic residues (such as cysteine or histidine) in essential fungal proteins or enzymes, leading to their inactivation. Furthermore, studies on related cyclopentenone derivatives have indicated that they can cause membrane perturbation, leading to electrolyte leakage.[6]
Experimental Protocols
The following are generalized protocols for determining the antifungal activity of novel cyclopentene-1,2-dione derivatives, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
1. Fungal Strains and Culture Conditions
-
Yeast Strains (e.g., Candida albicans, Cryptococcus neoformans):
-
Maintain yeast strains on Sabouraud Dextrose Agar (SDA) plates at 4°C.
-
For susceptibility testing, subculture the yeast on SDA and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
-
Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Maintain mold strains on Potato Dextrose Agar (PDA) slants at room temperature.
-
For inoculum preparation, grow the mold on PDA plates at 35°C for 5-7 days or until adequate sporulation is observed.
-
2. Preparation of Test Compounds
-
Dissolve the cyclopentene-1,2-dione derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay. The final concentration of DMSO should not exceed a level that affects fungal growth (typically ≤1%).
3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27-A2 guideline for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation:
-
Yeasts: Prepare a cell suspension in sterile saline from 3-5 colonies. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
Filamentous Fungi: Harvest conidia by flooding the agar plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Assay Procedure:
-
Dispense 100 µL of the diluted test compound into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without test compound) and a negative control (medium only).
-
Incubate the plates at 35°C. Read yeast plates after 24-48 hours and filamentous fungi plates after 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.
-
Visualizations
Caption: Experimental workflow for the evaluation of novel antifungal compounds.
Caption: Postulated mechanism of antifungal action for cyclopentenedione derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chlorinated Cyclopentene Derivatives and Antifungal Activities from Periconia sp. Induced by the One Strain Many Compounds Strategy and Host Plant Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic molecular mimics of naturally occurring cyclopentenones exhibit antifungal activity towards pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituted Cyclopentenediones with Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of substituted cyclopentenediones, detailing their mechanism of action, quantitative data on their efficacy, and protocols for their evaluation.
Introduction
Substituted cyclopentenediones are a class of compounds that have garnered significant interest for their potent anti-inflammatory activities. This family includes naturally occurring cyclopentenone prostaglandins (cyPGs) like 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and various synthetic derivatives.[1][2] Their mechanism of action is multifaceted, primarily involving the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3] This document outlines the current understanding of their anti-inflammatory effects and provides standardized protocols for their investigation.
Mechanism of Action
Substituted cyclopentenediones exert their anti-inflammatory effects through the covalent modification of critical cysteine residues in key signaling proteins.[2] This leads to the disruption of pro-inflammatory cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Cyclopentenone prostaglandins have been shown to inhibit this pathway at multiple levels.[1][2][4] 15d-PGJ₂ can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4][5] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3][4] Additionally, 15d-PGJ₂ can directly interact with the p65 subunit of NF-κB, further preventing its nuclear translocation.[4]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in the inflammatory response. Certain cyclopentenone derivatives have been shown to modulate these pathways. For instance, a novel fused-cyclopentenone phosphonate, P-5, has been found to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, without affecting p38 MAPK.[6][7] In contrast, 15d-PGJ₂ has been observed to increase ERK activity in human mesangial cells, suggesting that the effects on the MAPK pathway can be compound-specific and cell-type-dependent.[8]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of various substituted cyclopentenediones has been quantified using in vitro and in vivo assays. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Activity of Substituted Cyclopentenediones
| Compound | Assay | Cell Line | Parameter Measured | IC₅₀ / Inhibition | Reference |
| 15-J₂-Isoprostanes | LPS-induced inflammation | RAW 264.7 Macrophages | Nitrite Production | ~210 nM | [9] |
| 15-A₂-Isoprostanes | LPS-induced inflammation | RAW 264.7 Macrophages | Nitrite Production | ~360 nM | [9] |
| Epimuqubilin A | LPS-induced inflammation | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 7.4 µM | [10] |
| Sigmosceptrellin A | LPS-induced inflammation | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 9.9 µM | [10] |
| Diethyl 3-nonyl-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonate (P-5) | LPS-induced inflammation | Macrophages | TNF-α, IL-6, INF-γ, etc. | Significant reduction | [6] |
| 2,5-bis(4-hydroxy-benzylidene)-cyclopentanone | Not specified | Not specified | Not specified | Increased activity with hydroxyl groups | [11] |
| Dried male flower decoction (contains cyclopentenones) | LPS-induced inflammation | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 5.98 µg/ml | [12] |
Table 2: In Vivo Anti-inflammatory Activity of a Fused-Cyclopentenone Phosphonate (P-5)
| Animal Model | Parameter Measured | Treatment | Result | Reference |
| DNBS-induced colitis in rats | Myeloperoxidase (MPO) Activity | P-5 (local) | Reduced by ~80% (back to normal) | [7] |
| DNBS-induced colitis in rats | iNOS Expression | P-5 (local) | Reduced by 78% | [7] |
| DNBS-induced colitis in rats | TNF-α Levels | P-5 (local) | Reduced by 50% | [7] |
| DNBS-induced colitis in rats | IL-1β Levels | P-5 (local) | Reduced by 68% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is used to assess the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (substituted cyclopentenedione)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Treatment:
-
After the initial incubation, replace the medium with fresh medium containing various concentrations of the test compound.
-
Pre-incubate the cells with the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no test compound) and a negative control (no LPS stimulation).
-
Incubate the plates for an additional 24 hours.[14]
-
-
Nitrite Measurement:
-
After the 24-hour incubation with LPS, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[14]
-
Incubate the mixture at room temperature for 10 minutes.[14]
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a standard curve of sodium nitrite.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.
Materials:
-
Wistar or Sprague-Dawley rats (male or female, specific weight range)
-
Lambda Carrageenan (1% suspension in sterile saline)
-
Test compound (substituted cyclopentenedione)
-
Vehicle for test compound
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[15]
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
Inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each rat.[15]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[15]
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial baseline paw volume.
-
-
Data Analysis:
-
The percentage inhibition of edema for each group is calculated using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Conclusion
Substituted cyclopentenediones represent a promising class of anti-inflammatory agents with well-defined mechanisms of action targeting key inflammatory pathways. The protocols and data presented here provide a framework for the continued investigation and development of these compounds as potential therapeutics for a range of inflammatory diseases. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of the cyclopentenedione derivatives under investigation.
References
- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Deoxy-Δ12,14-prostaglandin J2 modulates manganese-induced activation of the NF-κB, Nrf2, and PI3K pathways in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory activity of a novel fused-cyclopentenone phosphonate and its potential in the local treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cyclopentenone prostaglandin activates mesangial MAP kinase independently of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. thaiscience.info [thaiscience.info]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytostatic Effects of 3-Alkyl-Cyclopentene-1,2-Diones on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the cytostatic effects of cyclopentene-1,2-dione derivatives on various cancer cell lines and detailed protocols for assessing their anti-cancer activity. While direct quantitative data for simple 3-alkyl-cyclopentene-1,2-diones is limited in publicly available literature, this document leverages data from structurally related compounds to illustrate the methodologies and potential anti-cancer applications of this chemical class. The cyclopentenone moiety is a key structural feature in many natural products with significant anticancer activity.
Introduction
Cyclopentene-1,2-diones are a class of organic compounds characterized by a five-membered ring containing two adjacent ketone functional groups. The alkyl-substituted derivatives, particularly 3-alkyl-cyclopentene-1,2-diones, have been investigated as potential scaffolds for the development of novel anti-cancer agents. Their proposed mechanism of action often involves the induction of cell cycle arrest and apoptosis in cancer cells. The electrophilic nature of the dione core is thought to contribute to its biological activity, potentially through interaction with cellular nucleophiles like cysteine residues in key proteins involved in cell proliferation and survival pathways.
Quantitative Data on Cytostatic Effects
The following tables summarize the cytotoxic effects of various cyclopentene-dione derivatives on a range of human cancer cell lines. It is important to note that these are not all strictly 3-alkyl-cyclopentene-1,2-diones, but represent structurally related compounds for which data is available.
Table 1: Cytotoxicity of Cyclopenta[b]quinoline-1,8-dione Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | IC30 (µM) |
| 6h | HeLa (Cervical) | 55.4 | 24.4 |
| Raji (Lymphoma) | >100 | 82.0 | |
| 7f | HeLa (Cervical) | 84.0 | - |
Data extracted from a study on novel derivatives of cyclopenta[b]quinoline-1,8-dione, which feature a cyclopentane dione moiety fused to a quinoline ring system.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the cytostatic effects of 3-alkyl-cyclopentene-1,2-diones are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the 3-alkyl-cyclopentene-1,2-dione compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the 3-alkyl-cyclopentene-1,2-dione at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting and quantifying apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the 3-alkyl-cyclopentene-1,2-dione at the desired concentration for the desired time period.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of 3-alkyl-cyclopentene-1,2-diones.
Application of 3-ethyl-3-cyclopentene-1,2-dione in Materials Science: Information Not Available
A comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has revealed no specific applications of 3-ethyl-3-cyclopentene-1,2-dione in the field of materials science. While the cyclopentenone and dione chemical motifs are present in various molecules with diverse applications, there is no documented use of this particular substituted cyclopentene-1,2-dione in the synthesis or development of materials.
Extensive searches were conducted to identify any potential roles of 3-ethyl-3-cyclopentene-1,2-dione as a monomer for polymerization, a building block for functional materials, or an additive to modify material properties. These inquiries included exploring the reactivity of the cyclopentene-1,2-dione core, searching for synthesis routes that might allude to its intended applications, and examining patents involving related chemical structures.
The investigation did yield information on related, but structurally distinct, compounds. For instance, various derivatives of cyclopentane-1,2-dione and cyclopentene-1,3-dione have been investigated for their utility in organic synthesis and as potential bioactive molecules. Additionally, the polymerization of other types of dione-containing monomers has been explored for the creation of novel polymers. However, none of these findings directly implicate 3-ethyl-3-cyclopentene-1,2-dione in any materials science applications.
Based on the available data, 3-ethyl-3-cyclopentene-1,2-dione does not appear to be a compound of significant interest or application within the current landscape of materials science research and development, as reflected in the public domain. Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for this specific compound in the context of materials science. Further research into the synthesis and properties of 3-ethyl-3-cyclopentene-1,2-dione would be required to determine any potential for its use in this field.
Application Notes and Protocols for the Polymerization of Functionalized Cyclopentenedione Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, polymerization, and characterization of novel polymers derived from functionalized cyclopentenedione monomers. The protocols detailed herein are designed to guide researchers in the development of new polymeric materials with potential applications in advanced drug delivery systems. The inherent reactivity and functionality of the cyclopentenedione moiety offer a versatile platform for creating polymers with tunable properties.
I. Application Notes
Introduction to Poly(cyclopentenedione)s
Polymers featuring cyclopentenedione units within their backbone or as pendant groups are an emerging class of functional materials. The cyclopentenedione ring system is of significant interest due to its presence in various biologically active natural products, exhibiting activities such as anti-inflammatory and cytostatic effects.[1] The incorporation of this moiety into a polymer backbone can impart unique chemical and biological properties. The carbonyl groups and the double bond within the dione ring offer sites for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules.
Key Applications in Drug Delivery
The versatility of functionalized poly(cyclopentenedione)s makes them attractive candidates for a range of drug delivery applications:
-
Controlled Release: The polymer matrix can be designed to degrade under specific physiological conditions (e.g., pH, enzymes), leading to the controlled release of encapsulated drugs.[2] The ester or amide linkages used to attach functional groups can be tailored for desired release kinetics.
-
Targeted Delivery: By conjugating targeting moieties such as antibodies or peptides to the polymer, the drug-polymer conjugate can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[3]
-
Stimuli-Responsive Systems: The introduction of responsive functional groups can render the polymers sensitive to stimuli like temperature or pH, enabling "smart" drug delivery systems that release their payload in response to specific environmental cues.[2]
-
Biocompatible Scaffolds: These polymers can be formulated into biocompatible and biodegradable scaffolds for tissue engineering and regenerative medicine, providing mechanical support and a reservoir for the sustained release of growth factors or other bioactive agents.[4]
Polymerization Strategies
Two primary controlled polymerization techniques are highlighted for the synthesis of well-defined poly(cyclopentenedione)s:
-
Ring-Opening Metathesis Polymerization (ROMP): This powerful technique is suitable for the polymerization of cyclic olefins like cyclopentene derivatives.[5][6] ROMP allows for excellent control over molecular weight and dispersity, and it is tolerant of a wide range of functional groups.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization method that can be used for monomers with pendant polymerizable groups.[7] It enables the synthesis of polymers with complex architectures and well-defined end-groups.
II. Experimental Protocols
This section provides detailed protocols for the synthesis of a model functionalized cyclopentenedione monomer, its subsequent polymerization via ROMP and RAFT, and the characterization of the resulting polymers.
Protocol 1: Synthesis of 4-carboxy-cyclopent-4-ene-1,3-dione Monomer
This protocol describes a hypothetical synthesis of a carboxyl-functionalized cyclopentenedione monomer, a versatile precursor for further functionalization.
Materials:
-
Itaconic acid
-
Acetic anhydride
-
Triethylamine
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Step 1: Cyclization: In a round-bottom flask, dissolve itaconic acid in an excess of acetic anhydride. Add a catalytic amount of triethylamine.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Step 2: Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude anhydride.
-
Step 4: Purification: The final monomer is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Polymerization of 4-carboxy-cyclopent-4-ene-1,3-dione via ROMP
Materials:
-
4-carboxy-cyclopent-4-ene-1,3-dione monomer
-
Grubbs' 3rd generation catalyst
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Methanol
-
Ethyl vinyl ether
Procedure:
-
In a glovebox, dissolve the 4-carboxy-cyclopent-4-ene-1,3-dione monomer in anhydrous, deoxygenated DCM in a Schlenk flask. The monomer-to-solvent ratio should be approximately 1:5 (w/v).
-
In a separate vial, dissolve Grubbs' 3rd generation catalyst in a small amount of anhydrous, deoxygenated DCM. The monomer-to-catalyst ratio can be varied to control the molecular weight (e.g., 100:1 for a target degree of polymerization of 100).
-
Add the catalyst solution to the stirring monomer solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum at room temperature.
Protocol 3: Synthesis of a Methacrylate Monomer with a Pendant Cyclopentenedione and its RAFT Polymerization
Materials:
-
4-hydroxy-cyclopent-4-ene-1,3-dione (hypothetical precursor)
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Azobisisobutyronitrile (AIBN)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
1,4-Dioxane
-
Diethyl ether
Procedure:
-
Monomer Synthesis:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxy-cyclopent-4-ene-1,3-dione and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C and add methacryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over magnesium sulfate, and purify by column chromatography to obtain the methacrylate monomer.
-
-
RAFT Polymerization:
-
In a Schlenk tube, dissolve the cyclopentenedione-containing methacrylate monomer, CPADB RAFT agent, and AIBN initiator in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the sealed tube in an oil bath preheated to 70 °C and polymerize for 8-12 hours.
-
Terminate the polymerization by cooling the tube in an ice bath and exposing it to air.
-
Precipitate the polymer in cold diethyl ether, collect by filtration, and dry under vacuum.
-
III. Data Presentation
The following tables summarize typical characterization data for polymers synthesized from cyclopentene derivatives, which can be used as a reference for expected outcomes with cyclopentenedione-based polymers.
Table 1: Molecular Weight and Dispersity Data from ROMP of Ester-Functionalized Cyclopentene Monomers [5][6]
| Monomer | Monomer/Catalyst Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (PDI) |
| Methyl 3-cyclopentene-1-carboxylate | 50:1 | 6,300 | 6,100 | 1.15 |
| Methyl 3-cyclopentene-1-carboxylate | 100:1 | 12,600 | 12,200 | 1.18 |
| Methyl 3-cyclopentene-1-carboxylate | 200:1 | 25,200 | 24,500 | 1.21 |
| tert-Butyl 3-cyclopentene-1-carboxylate | 100:1 | 16,800 | 16,500 | 1.17 |
Table 2: Thermal Properties of Polymers Derived from Cyclopentene Analogs [5]
| Polymer | Tg (°C) | Td (°C) (5% weight loss) |
| Poly(methyl 3-cyclopentene-1-carboxylate) | -15 | 350 |
| Poly(tert-butyl 3-cyclopentene-1-carboxylate) | 5 | 280 |
IV. Visualization of Workflows and Concepts
Experimental Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the overall workflow from monomer synthesis to polymer characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral Cyclopentenones from 3-Ethyl-3-Cyclopentene-1,2-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral cyclopentenones, utilizing 3-ethyl-3-cyclopentene-1,2-dione as a starting material. While direct literature precedents for this specific substrate are limited, this guide presents a robust, adaptable protocol based on well-established organocatalytic methods for asymmetric Michael additions to cyclopentane-1,2-diones. The provided methodologies and data serve as a strong foundation for researchers to develop specific synthetic routes.
Introduction
Chiral cyclopentenones are valuable building blocks in the synthesis of a wide array of biologically active molecules and natural products. Their stereocontrolled synthesis is a significant objective in modern organic chemistry. The use of 3-ethyl-3-cyclopentene-1,2-dione as a precursor offers the potential for creating chiral centers in the cyclopentenone core through various asymmetric transformations. This note focuses on the application of organocatalysis, a powerful tool for enantioselective synthesis under mild conditions.
Principle of the Method
The proposed method is an organocatalytic asymmetric Michael addition. In this reaction, a nucleophile (the enolate of 3-ethyl-3-cyclopentene-1,2-dione) adds to an electrophilic Michael acceptor in the presence of a chiral organocatalyst. The catalyst creates a chiral environment, directing the approach of the reactants to favor the formation of one enantiomer of the product over the other. Subsequent cyclization or further functionalization can then lead to the desired chiral cyclopentenone derivatives. Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds bearing a basic moiety, are particularly effective in this transformation by activating both the nucleophile and the electrophile.
Experimental Protocols
The following is a general, adaptable protocol for the asymmetric Michael addition of a cyclopentane-1,2-dione derivative to a Michael acceptor, based on established procedures for the unsubstituted analog. Researchers should consider this a starting point for optimization with 3-ethyl-3-cyclopentene-1,2-dione.
General Protocol for Asymmetric Michael Addition
Materials:
-
3-Ethyl-3-cyclopentene-1,2-dione
-
Michael acceptor (e.g., nitro-olefin, α,β-unsaturated aldehyde, or alkylidene oxindole)
-
Chiral organocatalyst (e.g., a bifunctional squaramide or thiourea catalyst)
-
Anhydrous solvent (e.g., chloroform, toluene, or dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (0.1 equivalents).
-
Add the Michael acceptor (1.0 equivalent).
-
Add 3-ethyl-3-cyclopentene-1,2-dione (1.2 equivalents).
-
Add the anhydrous solvent to achieve the desired concentration (typically 0.1 to 0.5 M).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize representative quantitative data from analogous asymmetric Michael additions of cyclopentane-1,2-dione to various Michael acceptors. These results illustrate the potential yields and enantioselectivities that may be achievable with 3-ethyl-3-cyclopentene-1,2-dione after optimization.
Table 1: Asymmetric Michael Addition of Cyclopentane-1,2-dione to Nitro-olefins
| Entry | Nitro-olefin | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | Thiourea A | Toluene | 24 | 85 | 92 |
| 2 | (E)-2-(2-Nitrovinyl)thiophene | Thiourea A | Toluene | 36 | 78 | 88 |
| 3 | (E)-1-Nitro-2-phenylpropene | Squaramide B | CH2Cl2 | 48 | 65 | 75 |
Table 2: Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles
| Entry | Alkylidene Oxindole | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | N-Boc-3-(phenylmethylene)indolin-2-one | Squaramide C | CHCl3 | 12 | 92 | 3:1 | 95 |
| 2 | N-Boc-3-((4-chlorophenyl)methylene)indolin-2-one | Squaramide C | CHCl3 | 18 | 88 | 4:1 | 97 |
| 3 | N-Boc-3-(2-thienylmethylene)indolin-2-one | Squaramide C | CHCl3 | 24 | 85 | 2.5:1 | 93 |
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Application Notes and Protocols: Catalytic Hydrogenation of 3-ethyl-3-cyclopentene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 3-ethyl-3-cyclopentene-1,2-dione to produce 3-ethylcyclopentane-1,2-dione. This reaction is a key transformation in the synthesis of various biologically active molecules and fine chemicals. The protocols provided are based on established methodologies for the hydrogenation of structurally related α,β-unsaturated ketones and cyclic diones.
Introduction
The catalytic hydrogenation of 3-ethyl-3-cyclopentene-1,2-dione is a reduction reaction that saturates the carbon-carbon double bond to yield the corresponding saturated dione, 3-ethylcyclopentane-1,2-dione. This transformation is of significant interest in organic synthesis due to the prevalence of the cyclopentane ring system in natural products and pharmaceuticals. The reaction's efficiency and stereoselectivity are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.
The selective reduction of the C=C bond in the presence of two carbonyl groups is a common objective in the hydrogenation of enones. Various catalytic systems, including those based on palladium, platinum, nickel, and ruthenium, have been successfully employed for similar transformations.[1] Additionally, asymmetric hydrogenation can be achieved using chiral catalysts to produce specific stereoisomers, which is often a critical consideration in drug development.[2]
Reaction Pathway
The catalytic hydrogenation of 3-ethyl-3-cyclopentene-1,2-dione proceeds via the addition of two hydrogen atoms across the double bond. The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following key steps:
-
Adsorption: Both the substrate (3-ethyl-3-cyclopentene-1,2-dione) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed alkene.
-
Desorption: The saturated product (3-ethylcyclopentane-1,2-dione) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Experimental Data Summary
| Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentane-1,3-dione | Ru/C | Isopropanol | 50 | 100 | 4 | 78 | [1][3][4] |
| 4-Hydroxycyclopent-2-enone | Ru/C, Raney Nickel | THF | 50 | 160 | 1 | High | [1] |
| 3-Methylcyclopent-2-enone | Pt/NbOPO₄ | Not specified | Not specified | Not specified | Not specified | Quantitative | [5] |
| Tetrasubstituted Cyclic Enones | [Ir(cod)Cl]₂ / Chiral Ligand | Dichloromethane | 50 | 25 | 12 | 92->99 | [2] |
Experimental Protocols
The following protocols are representative methods for the catalytic hydrogenation of 3-ethyl-3-cyclopentene-1,2-dione. Note: These are general procedures and may require optimization for the specific substrate and desired outcome (e.g., yield, stereoselectivity).
This protocol aims for the complete saturation of the carbon-carbon double bond under standard conditions.
Materials:
-
3-ethyl-3-cyclopentene-1,2-dione
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
To a high-pressure reaction vessel, add 3-ethyl-3-cyclopentene-1,2-dione (1.0 eq).
-
Add 10% Pd/C (5-10 mol% of palladium relative to the substrate).
-
Add a suitable solvent (e.g., ethanol) to dissolve the substrate.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 bar).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.
This protocol is a representative method for achieving an enantioselective reduction of the double bond, leading to a chiral product. This is based on methodologies developed for similar cyclic enones.[2]
Materials:
-
3-ethyl-3-cyclopentene-1,2-dione
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
Chiral phosphine ligand (e.g., a derivative of SPINOL or other suitable chiral ligand)
-
Dichloromethane (DCM), degassed
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
High-pressure reaction vessel
-
Rotary evaporator
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst precursor by mixing [Ir(cod)Cl]₂ and the chiral ligand in degassed DCM.
-
In a separate high-pressure reaction vessel, dissolve 3-ethyl-3-cyclopentene-1,2-dione (1.0 eq) in degassed DCM.
-
Transfer the prepared catalyst solution to the reaction vessel containing the substrate.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC or GC.
-
Upon completion, carefully vent the hydrogen and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the enantiomerically enriched 3-ethylcyclopentane-1,2-dione.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the catalytic hydrogenation experiment.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated. The reaction vessel must be properly sealed and pressure-tested.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and may ignite spontaneously upon exposure to air. Handle these catalysts with care, preferably under an inert atmosphere or wetted with a solvent.
-
High-Pressure Equipment: Ensure that the high-pressure reaction vessel is in good working condition and rated for the intended pressure and temperature. Follow the manufacturer's instructions for operation.
-
Solvents: Use appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, when handling organic solvents.
Disclaimer: The protocols and information provided in these application notes are intended for guidance and should be adapted and optimized by qualified personnel for their specific research needs. Appropriate safety precautions must be taken at all times.
References
- 1. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-ethyl-3-cyclopentene-1,2-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-3-cyclopentene-1,2-dione. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 3-ethyl-3-cyclopentene-1,2-dione?
A common and plausible strategy involves a three-step process:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a substituted diethyl adipate derivative to form the cyclopentanone ring.
-
Alkylation: Introduction of the ethyl group at the C3 position.
-
Dehydrogenation/Oxidation: Introduction of the double bond to yield the final 3-ethyl-3-cyclopentene-1,2-dione.
Q2: What are the critical parameters to control during the Dieckmann condensation?
The Dieckmann condensation is sensitive to reaction conditions. Key parameters to control include the choice of base, solvent, and temperature. Anhydrous conditions are crucial to prevent hydrolysis of the ester and the base.[1] The base should be a strong, non-nucleophilic alkoxide, such as sodium ethoxide or potassium tert-butoxide, to favor enolate formation without competing saponification.
Q3: Why is my overall yield consistently low?
Low overall yield can result from issues at any of the synthetic steps. Common causes include incomplete Dieckmann condensation, side reactions during alkylation, and inefficient dehydrogenation. Each step should be optimized and the purity of intermediates confirmed before proceeding to the next.
Q4: How can I purify the final product?
Purification of 3-ethyl-3-cyclopentene-1,2-dione can be challenging due to its reactivity. Column chromatography on silica gel is a common method. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 3-ethyl-3-cyclopentene-1,2-dione.
Problem 1: Low yield of the cyclic β-ketoester in the Dieckmann Condensation.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction | Ensure all glassware is oven-dried and the solvent is anhydrous. Use freshly opened or distilled solvents. |
| Incorrect base or base concentration | Use at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. Ensure the base is not significantly hydrolyzed.[1] |
| Reaction temperature is too low or too high | The optimal temperature depends on the specific substrate and base. Generally, the reaction is run at reflux in an appropriate solvent like toluene or ethanol. |
| Side reaction: Intermolecular Claisen condensation | Use high dilution conditions to favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation. |
| Side reaction: Hydrolysis of the ester | As mentioned, strictly anhydrous conditions are necessary to prevent saponification of the ester starting material or the β-ketoester product.[1] |
Problem 2: Multiple products observed after the alkylation step.
| Possible Cause | Suggested Solution |
| Dialkylation | Use of a slight excess of the cyclopentanone starting material relative to the alkylating agent can minimize dialkylation. Careful control of stoichiometry is key. |
| O-alkylation vs. C-alkylation | The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation. Aprotic solvents generally favor C-alkylation. |
| Competing elimination reaction of the alkyl halide | Use a less hindered base for the deprotonation step if the alkyl halide is prone to elimination. Lowering the reaction temperature may also help. |
Problem 3: Incomplete or unsuccessful dehydrogenation to the cyclopentene-1,2-dione.
| Possible Cause | Suggested Solution |
| Incorrect choice of oxidizing agent | Common methods for introducing the double bond include oxidation with selenium dioxide (SeO₂) or a two-step process of bromination followed by dehydrobromination. The choice of reagent and conditions should be carefully selected based on the substrate. |
| Decomposition of the starting material or product | Some cyclopentanediones can be sensitive to harsh reaction conditions. Milder oxidation conditions or shorter reaction times may be necessary. The product may also be sensitive to air or light. |
| Over-oxidation | Careful monitoring of the reaction progress by TLC or GC-MS is important to prevent over-oxidation to other species. |
Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl 3-ethyladipate
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 1.1 equivalents of sodium ethoxide to anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: Heat the suspension to reflux. Add a solution of diethyl 3-ethyladipate in anhydrous toluene dropwise over 1-2 hours.
-
Work-up: After the addition is complete, continue refluxing for an additional 2-4 hours. Monitor the reaction by TLC. Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 2-ethoxycarbonyl-4-ethylcyclopentanone, can be purified by vacuum distillation or column chromatography.
Protocol 2: Alkylation of 2-ethoxycarbonyl-4-ethylcyclopentanone
-
Deprotonation: Under an inert atmosphere, dissolve the β-ketoester from Protocol 1 in anhydrous THF. Add 1.0 equivalent of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Alkylation: Add 1.0 equivalent of ethyl iodide (or ethyl bromide) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Hydrolysis, Decarboxylation, and Dehydrogenation
-
Hydrolysis and Decarboxylation: Reflux the alkylated β-ketoester from Protocol 2 in an aqueous acidic solution (e.g., 10% H₂SO₄) or a basic solution (e.g., 10% NaOH) followed by acidification. This will hydrolyze the ester and promote decarboxylation to yield 3-ethylcyclopentanone.[2][3][4]
-
α-Bromination: Treat the 3-ethylcyclopentanone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst to form 2-bromo-3-ethylcyclopentanone.
-
Dehydrobromination: Treat the α-bromoketone with a non-nucleophilic base, such as triethylamine or DBU, in a suitable solvent to induce elimination and form 3-ethyl-2-cyclopenten-1-one.
-
Allylic Oxidation: Oxidize the 3-ethyl-2-cyclopenten-1-one at the allylic position using an oxidizing agent like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) to introduce the second ketone and form the final product, 3-ethyl-3-cyclopentene-1,2-dione.
Visualizations
Caption: Proposed synthetic workflow for 3-ethyl-3-cyclopentene-1,2-dione.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of 3-Ethyl-3-cyclopentene-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-ethyl-3-cyclopentene-1,2-dione from typical reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-ethyl-3-cyclopentene-1,2-dione.
| Problem | Possible Cause | Recommended Solution |
| Low or No Crystal Formation during Recrystallization | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists. Then, heat gently until the solution becomes clear and allow it to cool slowly. Hexane is a common anti-solvent for moderately polar compounds. |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. | |
| The solution has become supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. | |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Alternatively, dissolve the oil in a small amount of a good solvent and then add a poor solvent to precipitate the solid. |
| The presence of significant impurities. | Consider a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before attempting recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Co-elution of impurities. | Use a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. Consider using a different stationary phase if baseline separation cannot be achieved. | |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the mass of the stationary phase. | |
| Streaking or Tailing of Spots on TLC Plate | The compound is too polar for the mobile phase. | Add a small amount of a polar modifier, such as acetic acid or methanol, to the mobile phase. |
| The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. | |
| Interaction with the silica gel (for acidic or basic compounds). | Add a small amount of a modifier to the mobile phase to suppress ionization (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a synthesis of 3-ethyl-3-cyclopentene-1,2-dione?
A1: Based on common synthetic routes like the Dieckmann condensation or intramolecular aldol condensations, likely impurities include:
-
Unreacted starting materials: For example, in a Dieckmann condensation approach, this could be diethyl 2-ethyladipate.
-
Side-products from the condensation reaction: These can include products from intermolecular reactions or incompletely cyclized materials.
-
Hydrolyzed starting materials or products: If water is present, ester functionalities can be hydrolyzed to carboxylic acids.
-
Residual base or acid catalysts: Depending on the reaction conditions, the crude mixture may contain residual catalysts which should be removed.
Q2: Which purification technique is generally more suitable for 3-ethyl-3-cyclopentene-1,2-dione: recrystallization or column chromatography?
A2: Both techniques can be effective, and the choice often depends on the scale of the reaction and the impurity profile.
-
Column chromatography is highly effective for separating mixtures with multiple components and for isolating the product from impurities with different polarities. It is often the preferred method for initial purification of a crude reaction mixture.
-
Recrystallization is an excellent technique for obtaining highly pure crystalline material from an already partially purified product. It is generally less effective for separating the desired product from large amounts of impurities or impurities with very similar solubility characteristics.
Q3: What are some good starting solvents for the recrystallization of 3-ethyl-3-cyclopentene-1,2-dione?
A3: As 3-ethyl-3-cyclopentene-1,2-dione is a moderately polar compound, you can start with the following solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Comments |
| Ethyl acetate/Hexane | A versatile combination. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Acetone/Hexane | Similar to ethyl acetate/hexane, this is another good option for moderately polar compounds. |
| Toluene | Can be effective if the compound is a solid. It has a higher boiling point, which can aid in dissolving less soluble compounds. |
| Isopropanol | A polar protic solvent that can be a good choice for recrystallization. |
Q4: What is a recommended mobile phase for flash column chromatography of 3-ethyl-3-cyclopentene-1,2-dione?
A4: A good starting point for developing a mobile phase for flash chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. The polarity can be adjusted based on the observed Rf value on a TLC plate.
| Mobile Phase System (v/v) | Typical Starting Ratio | Comments |
| Hexane/Ethyl Acetate | 9:1 to 7:3 | A widely used and effective system for a broad range of compounds. Start with a lower polarity (higher hexane content) and gradually increase the ethyl acetate content. |
| Hexane/Acetone | 9:1 to 8:2 | Acetone is slightly more polar than ethyl acetate and can be a good alternative. |
| Dichloromethane/Methanol | 99:1 to 95:5 | A more polar system that can be useful if the compound is not sufficiently mobile in hexane/ethyl acetate. |
Q5: How can I visualize 3-ethyl-3-cyclopentene-1,2-dione on a TLC plate?
A5: 3-Ethyl-3-cyclopentene-1,2-dione, being an α,β-unsaturated ketone, can typically be visualized on a TLC plate using the following methods:
-
UV Light (254 nm): The conjugated system should allow for visualization under short-wave UV light, where it will appear as a dark spot on a fluorescent green background.[1]
-
Potassium Permanganate (KMnO₄) Stain: The double bond and ketone functionalities are susceptible to oxidation by potassium permanganate, which will result in a yellow or brown spot on a purple background.[2]
-
p-Anisaldehyde Stain: This stain is often effective for visualizing aldehydes and ketones, typically producing colored spots upon heating.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of 3-ethyl-3-cyclopentene-1,2-dione using flash column chromatography.
Materials:
-
Crude 3-ethyl-3-cyclopentene-1,2-dione
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (or other appropriate mobile phase)
-
Glass column, collection tubes, TLC plates, TLC chamber, UV lamp
Procedure:
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a TLC chamber with a test mobile phase (e.g., 8:2 hexane/ethyl acetate).
-
Visualize the plate under a UV lamp. The ideal mobile phase should give the product an Rf value of approximately 0.2-0.4. Adjust the solvent ratio as needed.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-ethyl-3-cyclopentene-1,2-dione.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying 3-ethyl-3-cyclopentene-1,2-dione by recrystallization.
Materials:
-
Partially purified 3-ethyl-3-cyclopentene-1,2-dione
-
Recrystallization solvent (e.g., ethyl acetate/hexane)
-
Erlenmeyer flask, hot plate, filter paper, Buchner funnel, vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the compound in a test tube and add a few drops of the chosen solvent.
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of 3-ethyl-3-cyclopentene-1,2-dione.
References
Overcoming low yields in Pauson-Khand reaction for substituted cyclopentenones
Welcome to the technical support center for the Pauson-Khand Reaction (PKR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted cyclopentenones.
Troubleshooting Guide
This guide addresses common issues encountered during the Pauson-Khand reaction, providing potential causes and actionable solutions.
Question: My Pauson-Khand reaction is giving a low yield or failing completely. What are the common causes and how can I fix this?
Answer:
Low yields in the Pauson-Khand reaction can stem from several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting is often the most effective.
1. Substrate Reactivity:
-
Alkene Reactivity: The nature of the alkene is a critical factor. The general order of reactivity is: strained cyclic alkenes > terminal alkenes > disubstituted alkenes > trisubstituted alkenes.[1] Tetrasubstituted alkenes and those with strong electron-withdrawing groups are often unsuitable for the reaction.[1]
-
Solution: If using a less reactive alkene, consider employing promoters or switching to a more active catalyst system (see below). For intermolecular reactions, using the alkene as the solvent or in large excess can sometimes improve yields.
-
-
Alkyne Reactivity: Both terminal and internal alkynes are viable substrates, though internal alkynes may lead to lower yields.[1][2] Electron-withdrawing groups on the alkyne can also be problematic with some catalyst systems.[3]
-
Solution: For internal alkynes, longer reaction times or higher temperatures may be necessary. If electronic effects are suspected to be an issue, exploring alternative catalysts might be beneficial.
-
-
Steric Hindrance: Significant steric bulk on either the alkene or alkyne can impede the formation of the key metallacycle intermediate, leading to reduced yields.
2. Reaction Conditions:
-
Temperature and Pressure: Traditional Pauson-Khand reactions often require elevated temperatures and pressures of carbon monoxide.[1] Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Solution: The use of promoters like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can significantly accelerate the reaction, often allowing it to proceed at room temperature.[1][4] These additives are thought to facilitate the removal of CO ligands from the metal center, creating a vacant coordination site and accelerating the rate-determining alkene insertion step.[1][4]
-
-
Solvent: The choice of solvent can influence the reaction outcome. Common solvents include aromatic hydrocarbons (benzene, toluene) and ethers (THF, DME).[1]
-
Solution: In some cases, a coordinating solvent like acetonitrile (MeCN) can act as an accelerator.[5]
-
-
Carbon Monoxide (CO) Concentration: While a CO atmosphere is typically required for the stoichiometric cobalt-mediated reaction, low partial pressures of CO can sometimes be beneficial for catalytic versions, particularly with rhodium catalysts.[5]
3. Catalyst and Reagent Issues:
-
Stoichiometric Cobalt Carbonyl: The original Pauson-Khand reaction utilizes a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈).[4] Incomplete complexation of the alkyne to the cobalt carbonyl can be a source of low yield.
-
Solution: Ensure the Co₂(CO)₈ is of good quality and handled under an inert atmosphere to prevent decomposition. Pre-formation of the alkyne-cobalt complex before the addition of the alkene is a common and effective strategy.[6]
-
-
Catalyst Deactivation: In catalytic versions of the reaction, the catalyst can deactivate over time.
-
Solution: Employing additives that stabilize the catalytic species or using a more robust catalyst system can mitigate this issue. For example, the use of thiourea ligands with palladium catalysts has been shown to improve yields.[5]
-
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve low-yield issues in your Pauson-Khand reaction.
Caption: A troubleshooting workflow for low yields in the Pauson-Khand reaction.
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of my intermolecular Pauson-Khand reaction with an unsymmetrical alkyne or alkene?
A1: Poor regioselectivity is a known challenge in intermolecular Pauson-Khand reactions.[3][4] Here are some strategies to improve it:
-
Steric Effects: For terminal alkynes, the larger substituent generally prefers the 2-position of the resulting cyclopentenone due to steric reasons.[7]
-
Electronic Effects: With internal alkynes bearing electron-withdrawing groups, electronic factors can influence the regioselectivity.[7]
-
Chelation Control: A highly effective strategy is to introduce a coordinating heteroatom (e.g., oxygen, sulfur, or nitrogen) on the alkene substrate.[3][7] This heteroatom can chelate to the cobalt center, directing the insertion of the alkene and leading to a higher degree of regioselectivity.[3][7]
-
Intramolecular Reactions: The most reliable way to overcome regioselectivity issues is to perform an intramolecular Pauson-Khand reaction (IPKR). By tethering the alkyne and alkene together, the regiochemical outcome is predetermined by the structure of the enyne substrate.[7]
Q2: What are the advantages of using an intramolecular Pauson-Khand reaction (IPKR)?
A2: The intramolecular version of the Pauson-Khand reaction offers several significant advantages over its intermolecular counterpart:
-
High Regioselectivity: As mentioned above, the connectivity of the enyne substrate dictates the regiochemistry of the cyclization, avoiding the formation of regioisomers.[4][7]
-
Increased Efficiency: The intramolecular nature of the reaction often leads to higher yields, as the reacting partners are held in close proximity. This is particularly beneficial for the formation of 5,5- and 6,5-fused bicyclic systems.[1]
-
Milder Reaction Conditions: IPKRs can often be carried out under milder conditions than intermolecular reactions.
Q3: Can I run the Pauson-Khand reaction catalytically to avoid using a stoichiometric amount of cobalt?
A3: Yes, several catalytic versions of the Pauson-Khand reaction have been developed, which are more atom-economical. Different metal catalysts can be employed:
-
Cobalt: While the original reaction is stoichiometric, catalytic versions using cobalt have been developed, often with the aid of promoters.
-
Rhodium: Rhodium complexes are effective catalysts for the Pauson-Khand reaction, and the first rhodium-catalyzed example was reported in 1998.[5] These reactions can sometimes be accelerated under a low partial pressure of CO.[5]
-
Palladium: Palladium catalysts, particularly in combination with thiourea ligands, have been shown to catalyze the intramolecular PKR under mild conditions.[5] The addition of Lewis acids like LiCl can further increase the reaction rate and yield.[5]
-
Other Metals: Other transition metals such as Ruthenium, Iridium, and Titanium have also been used to catalyze the Pauson-Khand reaction.[4][5]
Q4: What is the role of additives like NMO and TMANO in the Pauson-Khand reaction?
A4: Amine N-oxides like N-methylmorpholine N-oxide (NMO) and trimethylamine N-oxide (TMANO) are frequently used as promoters in the Pauson-Khand reaction. Their primary role is to accelerate the reaction, allowing it to proceed under milder conditions (often at room temperature) and in shorter timeframes.[4][7] The proposed mechanism involves the N-oxide attacking a carbonyl ligand on the cobalt-alkyne complex. This oxidizes the CO to CO₂ and creates a vacant coordination site on the cobalt center. This facilitates the coordination and subsequent insertion of the alkene, which is often the rate-determining step of the reaction.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the impact of different catalysts and promoters on the yield of the Pauson-Khand reaction for specific substrate types.
Table 1: Effect of Promoters on the Intermolecular Pauson-Khand Reaction of Cyclopentene and Phenylacetylene
| Entry | Promoter | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | High | - | Moderate |
| 2 | Tributylphosphine oxide | - | - | Improved |
| 3 | Amine oxide (ultrasound) | - | - | Nearly Quantitative |
| 4 | Alkyl methyl sulfides | Low | Long | Good |
Data adapted from Pauson and Khand's early work and subsequent studies by Kerr and Sugihara.[3]
Table 2: Comparison of Catalytic Systems for the Intramolecular Pauson-Khand Reaction
| Catalyst System | Substrate Type | Conditions | Yield (%) |
| Co₂(CO)₈ / TMTU | Enyne | Benzene, 70°C, CO (balloon) | Satisfactory |
| [RhCl(CO)₂]₂ | Enyne with electron-deficient alkyne | Toluene, low CO pressure | Good |
| PdCl₂ / TMTU / LiCl | Enyne | Mild conditions | Greatly Increased |
| Cp₂Ti(PMe₃)₂ | Hetero-enyne (with carbonyl) | - | Diastereoselective |
TMTU = Tetramethyl thiourea. Data compiled from various sources.[4][5]
Experimental Protocols
Protocol 1: Stoichiometric Intramolecular Pauson-Khand Reaction using Co₂(CO)₈ and NMO
This protocol is a general procedure for a promoted intramolecular Pauson-Khand reaction.
Materials:
-
Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Complexation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the enyne substrate (1.0 equiv) in anhydrous DCM.
-
Add dicobalt octacarbonyl (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete formation of the red-brown alkyne-cobalt complex.
-
-
Cyclization:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N-methylmorpholine N-oxide (3.0-4.0 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a stoichiometric Pauson-Khand reaction.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
Preventing polymerization of 3-ethyl-3-cyclopentene-1,2-dione during storage
This technical support center provides guidance on the storage and handling of 3-ethyl-3-cyclopentene-1,2-dione to prevent unwanted polymerization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of 3-ethyl-3-cyclopentene-1,2-dione, suggesting potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Appearance | Polymerization may be initiated by exposure to heat, light, or air. | 1. Visual Inspection: Check for increased viscosity, formation of a gel, or solid precipitates. 2. Solubility Test: Attempt to dissolve a small sample in a suitable solvent (e.g., acetone, THF). Insoluble material indicates polymerization. 3. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. |
| Reduced Purity/Assay Value | Gradual, low-level polymerization or degradation. | 1. Analytical Testing: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity. The presence of new, higher molecular weight peaks can indicate oligomerization. 2. Inhibitor Depletion: If an inhibitor was added, it might have been consumed over time. Consider adding a small amount of a suitable inhibitor like Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) if compatible with your application. |
| Inconsistent Experimental Results | The presence of oligomers or polymers may interfere with reactions. | 1. Purification: If polymerization is suspected, consider purifying the material before use, for example, by distillation or chromatography, if the compound's stability allows. 2. Use Fresh Stock: Whenever possible, use a fresh, unopened container of the compound for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization for 3-ethyl-3-cyclopentene-1,2-dione?
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To minimize the risk of polymerization, 3-ethyl-3-cyclopentene-1,2-dione should be stored in a cool, dark place. Refrigeration (2-8°C) is recommended. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to exclude oxygen.
Q3: Should I use a polymerization inhibitor?
A3: For long-term storage, adding a polymerization inhibitor is a common practice for reactive monomers.[3][] The choice of inhibitor depends on your specific application and the required purity of the compound. Common inhibitors for unsaturated compounds include:
-
Phenolic inhibitors: such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[3] These are effective in the presence of oxygen.[]
-
Nitroxide-based inhibitors: like TEMPO, which are highly effective radical scavengers.[3]
It is crucial to ensure that the chosen inhibitor will not interfere with downstream applications. If the compound is to be used in a polymerization reaction, the inhibitor will need to be removed, often by distillation or column chromatography.
Q4: How can I detect if my sample of 3-ethyl-3-cyclopentene-1,2-dione has started to polymerize?
A4: The initial signs of polymerization can be subtle. Here are some methods to check for it:
-
Visual Inspection: Look for any changes in the physical appearance of the material, such as increased viscosity, cloudiness, or the formation of solid particles.
-
Solubility Check: Pure monomer should be fully soluble in appropriate organic solvents. The presence of insoluble material is a strong indicator of polymerization.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Proton NMR may show a broadening of signals or the disappearance of vinylic proton signals, indicating that the double bond has been consumed during polymerization.
-
FTIR Spectroscopy: A decrease in the intensity of the C=C stretching vibration can indicate polymerization.
-
-
Chromatographic Analysis:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is a direct way to observe an increase in molecular weight and the formation of a polymer distribution.
-
HPLC/GC: The appearance of new peaks, typically at longer retention times, can suggest the presence of oligomers.
-
Summary of Recommended Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermally initiated polymerization. |
| Light | Store in an amber vial or in the dark | Prevents photo-initiation of polymerization. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Excludes oxygen, which can initiate polymerization via peroxide formation.[] |
| Inhibitor (for long-term storage) | 100-1000 ppm of BHT or MEHQ | Scavenges free radicals to prevent the initiation of polymerization.[1][3] |
Experimental Protocols
Protocol 1: Detection of Polymerization by Solubility Testing
-
Objective: To qualitatively assess for the presence of insoluble polymer.
-
Materials:
-
Sample of 3-ethyl-3-cyclopentene-1,2-dione
-
A suitable solvent in which the monomer is known to be soluble (e.g., Tetrahydrofuran (THF), Acetone)
-
Small glass vial
-
Vortex mixer
-
-
Procedure:
-
Place a small amount (e.g., 10 mg) of the 3-ethyl-3-cyclopentene-1,2-dione sample into a clean, dry glass vial.
-
Add 1 mL of the solvent.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the solution against a dark background. The presence of any suspended particles, cloudiness, or gel-like material that does not dissolve indicates the presence of polymer.
-
Protocol 2: Analysis of Purity and Oligomer Formation by HPLC
-
Objective: To quantitatively assess the purity of the monomer and detect the presence of oligomers.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase: A gradient of water and acetonitrile is often a good starting point.
-
Sample of 3-ethyl-3-cyclopentene-1,2-dione.
-
HPLC-grade solvents.
-
-
Procedure:
-
Prepare a stock solution of the 3-ethyl-3-cyclopentene-1,2-dione sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set the HPLC method parameters (e.g., flow rate, gradient, injection volume, UV detection wavelength). The dione and enone chromophores should have a UV absorbance, typically in the range of 220-280 nm.
-
Inject a standard of known pure monomer if available, followed by the test sample.
-
Analyze the resulting chromatogram. A decrease in the area of the main monomer peak and the appearance of new peaks, particularly at later retention times, suggest degradation or the formation of oligomers.
-
Troubleshooting Logic for Polymerization
Caption: Troubleshooting workflow for identifying and addressing polymerization.
References
Protecting group strategies for the carbonyl groups in 3-ethyl-3-cyclopentene-1,2-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3-ethyl-3-cyclopentene-1,2-dione. The focus is on the strategic protection of its carbonyl groups, a critical step in the multi-step synthesis of complex molecules.
Troubleshooting Guide
Researchers may encounter several challenges during the protection and deprotection of the carbonyl groups in 3-ethyl-3-cyclopentene-1,2-dione. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Yield of Protected Product | 1. Insufficient removal of water from the reaction mixture.2. Inactive or insufficient amount of acid catalyst.3. Steric hindrance at the carbonyl groups.4. Insufficient reaction time or temperature. | 1. Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent (e.g., toluene or benzene).[1] Ensure the apparatus is functioning correctly.2. Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA). Consider increasing the catalyst loading incrementally.3. While less of an issue for the five-membered ring, ensure the diol used for protection (e.g., ethylene glycol) is not excessively bulky.4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be beneficial. |
| Formation of Byproducts | 1. Acid-catalyzed side reactions involving the double bond (e.g., isomerization, polymerization).2. Michael (1,4) addition of the diol to the α,β-unsaturated system.3. Overprotection leading to di-ketal formation. | 1. Use a milder acid catalyst or a Lewis acid (e.g., Sc(OTf)₃) which can sometimes offer higher selectivity.[1] Keep the reaction temperature as low as possible to minimize side reactions.2. This is a common issue with α,β-unsaturated carbonyls. Employing a less nucleophilic diol or optimizing the reaction conditions (lower temperature, shorter reaction time) can mitigate this. Protecting the carbonyl as a thioacetal can sometimes be an alternative strategy to avoid this.[1][2]3. To achieve monoprotection, use a stoichiometric amount or a slight excess of the dione relative to the diol. Careful monitoring of the reaction progress is crucial. |
| Difficulty in Deprotection | 1. The protecting group is too stable under the applied conditions.2. The deprotection reagent is not active or is used in insufficient quantity. | 1. Cyclic acetals are generally stable.[1] If standard aqueous acid (e.g., HCl, H₂SO₄) is ineffective, consider stronger acidic conditions or alternative deprotection methods such as using a Lewis acid catalyst in a wet solvent.[1][3]2. Ensure the acid used for hydrolysis is of the correct concentration. The reaction may require gentle heating to proceed to completion. |
| Substrate Decomposition during Deprotection | 1. The acidic conditions are too harsh, leading to degradation of the molecule.2. The presence of other acid-sensitive functional groups. | 1. Employ milder deprotection conditions. This can include using a weaker acid, a catalytic amount of a strong acid, or performing the reaction at a lower temperature.[2][3]2. If other acid-sensitive groups are present, an orthogonal protecting group strategy should be considered. This involves using protecting groups that can be removed under different, non-acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: Which carbonyl group in 3-ethyl-3-cyclopentene-1,2-dione is more reactive towards protection?
A1: The reactivity of the two carbonyl groups can be influenced by steric and electronic factors. The C1 carbonyl is adjacent to a quaternary carbon, which may introduce some steric hindrance. The C2 carbonyl is part of the α,β-unsaturated system, which can affect its electrophilicity. In many cases, the less sterically hindered carbonyl or the one that is not part of the conjugated system may react preferentially. However, experimental verification is necessary to determine the chemoselectivity for this specific substrate.
Q2: What is the most common protecting group for the carbonyls in this molecule?
A2: The most common and robust protecting groups for carbonyls are cyclic acetals, also known as ketals.[4][5] These are typically formed by reacting the dione with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst.[1]
Q3: Can I selectively protect only one of the two carbonyl groups?
A3: Selective monoprotection of a 1,2-dione can be challenging but is often achievable by carefully controlling the reaction conditions. Using a stoichiometric amount of the protecting agent (diol) and carefully monitoring the reaction progress by TLC or GC-MS can favor the formation of the monoprotected product. The inherent difference in reactivity between the two carbonyls can also be exploited to achieve selectivity.
Q4: What are the standard conditions for forming a cyclic ketal on this substrate?
A4: A standard procedure involves refluxing a solution of the dione and a slight excess of ethylene glycol in a solvent like toluene or benzene with a catalytic amount of p-toluenesulfonic acid (p-TSA). A Dean-Stark apparatus is used to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ketal.[1]
Q5: How do I remove the ketal protecting group?
A5: Ketal protecting groups are typically removed by acid-catalyzed hydrolysis.[1][2][3] This is usually achieved by treating the protected compound with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, often with gentle heating.
Q6: Are there any milder methods for deprotection to avoid decomposition of my product?
A6: Yes, several milder deprotection methods have been developed. These include the use of Lewis acids like Er(OTf)₃ in wet nitromethane or catalytic amounts of iodine in acetone.[1][3] These methods can be beneficial if the substrate is sensitive to strongly acidic conditions.
Experimental Protocols
Protocol 1: Monoprotection of 3-Ethyl-3-cyclopentene-1,2-dione with Ethylene Glycol
This protocol aims for the selective monoprotection of one carbonyl group.
Materials:
-
3-Ethyl-3-cyclopentene-1,2-dione
-
Ethylene glycol (1.0 equivalent)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-ethyl-3-cyclopentene-1,2-dione (1.0 equivalent) and anhydrous toluene.
-
Add ethylene glycol (1.0 equivalent) and p-toluenesulfonic acid monohydrate (0.05 equivalents) to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed and the desired monoprotected product is the major component, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monoprotected product.
Protocol 2: Deprotection of the Ketal-Protected Dione
This protocol describes the removal of the cyclic ketal protecting group.
Materials:
-
Ketal-protected 3-ethyl-3-cyclopentene-1,2-dione
-
Acetone
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ketal-protected dione in acetone in a round-bottom flask.
-
Add 1 M hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the protection and deprotection of 3-ethyl-3-cyclopentene-1,2-dione.
Caption: A logical troubleshooting workflow for the protection reaction of the dione.
References
Technical Support Center: Orthogonal Protection of Functional Groups in Cyclopentenedione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentenedione derivatives. It addresses common issues encountered during the orthogonal protection of functional groups in these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is orthogonal protection and why is it crucial for cyclopentenedione derivatives?
A1: Orthogonal protection is a strategy in organic synthesis that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] This is critical for cyclopentenedione derivatives, which are often polyfunctionalized and require sequential reactions at different sites. For instance, you might need to modify a side chain without altering a hydroxyl group on the cyclopentenedione core. Orthogonal protection allows for this precise, stepwise manipulation of functional groups.
Q2: Which protecting groups are commonly used for hydroxyl groups on a cyclopentenedione scaffold?
A2: The choice depends on the desired stability and the conditions for subsequent reactions. Silyl ethers are very common due to their tunable stability. For example, a tert-butyldimethylsilyl (TBS) ether is more robust than a trimethylsilyl (TMS) ether and can be selectively removed.[2][3] For diols, cyclic acetals like acetonides are frequently used.[4] Benzyl (Bn) ethers are also employed, though their removal via hydrogenolysis might affect double bonds in the cyclopentenedione ring.[5][6]
Q3: How can I protect a primary alcohol in the presence of a secondary alcohol on a cyclopentenedione derivative?
A3: Steric hindrance can be exploited for selective protection. A bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl) will preferentially react with a less sterically hindered primary alcohol over a more hindered secondary one.[7] Careful control of stoichiometry (using slightly more than one equivalent of the silylating agent) and reaction conditions can enhance this selectivity.
Q4: What are suitable protecting groups for an amine functionality in a cyclopentenedione derivative?
A4: Carbamates are the most common choice for protecting amino groups. tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are excellent orthogonal partners. The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is cleaved with a base (e.g., piperidine).[1][8] This orthogonality is a cornerstone of solid-phase peptide synthesis and is equally valuable in the synthesis of complex cyclopentenedione-containing natural products.
Q5: Can I perform a Michael addition on a cyclopentenone if other functional groups are protected?
A5: Yes, provided the protecting groups are stable under the conditions of the Michael addition, which is typically performed using a base to generate the nucleophile.[9] Silyl ethers (like TBS and TIPS) and acetals are generally stable to the basic conditions used for many Michael additions. However, base-labile protecting groups like esters or Fmoc would likely be cleaved.
Troubleshooting Guides
Problem 1: Incomplete Protection of a Hydroxyl Group
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the reaction. | Insufficient reagent or deactivation of the protecting group reagent by moisture. | Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (N₂ or Ar). |
| Low yield of the protected product. | Steric hindrance around the hydroxyl group. | Switch to a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf) with a non-nucleophilic base like 2,6-lutidine.[7] |
| Formation of multiple products. | Non-selective protection of multiple hydroxyl groups. | Use a bulkier protecting group to enhance selectivity for the less sterically hindered hydroxyl group. Alternatively, consider a diol-specific protecting group like an acetonide if applicable. |
Problem 2: Difficulty in Deprotecting a Silyl Ether
| Symptom | Possible Cause | Suggested Solution |
| The silyl ether is resistant to cleavage with standard conditions (e.g., TBAF). | Steric hindrance around the silyl ether. | Increase the reaction temperature or use a more potent fluoride source like HF-pyridine. Caution: HF is highly corrosive and toxic. Alternatively, acidic deprotection (e.g., acetic acid in THF/water) can be attempted if the substrate is acid-stable. |
| The desired product is not obtained after deprotection. | The deprotection conditions are too harsh and affect other parts of the molecule. | Use milder deprotection conditions. For example, if TBAF is too basic, consider using a buffered fluoride source like TBAF/AcOH.[2] |
Problem 3: Unwanted Side Reactions with the Cyclopentenedione Core
| Symptom | Possible Cause | Suggested Solution |
| Decomposition of the starting material during protection/deprotection. | The cyclopentenedione ring is sensitive to the reaction conditions (e.g., strong acid or base). | Use neutral or mildly acidic/basic conditions where possible. For example, for acetal formation, use a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS). |
| Michael addition of the base or solvent to the enone system. | The base used for protection (e.g., for a hydroxyl group) is nucleophilic. | Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). |
Quantitative Data Presentation
Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Common Reagent for Protection | Relative Stability to Acid | Relative Stability to Base | Common Deprotection Reagent |
| Trimethylsilyl | TMS | TMSCl, Imidazole, DMF | 1 | 1 | K₂CO₃ in MeOH |
| Triethylsilyl | TES | TESCl, Imidazole, DMF | 64 | 10-100 | Acetic Acid, TBAF |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl, Imidazole, DMF | 20,000 | ~20,000 | TBAF, HF-Pyridine |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | 700,000 | 100,000 | TBAF (slower), HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | 5,000,000 | ~20,000 | TBAF (slower), HF-Pyridine |
| Relative stability data adapted from literature sources.[2][3] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBS Ether
-
Dissolve the alcohol-containing cyclopentenedione derivative (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a TBS Ether in the Presence of a TBDPS Ether
-
Dissolve the protected compound (1.0 equiv) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.
-
Stir the reaction at room temperature and monitor the progress by TLC. The less hindered TBS ether should be cleaved preferentially.
-
Once the desired deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Visualizations
Caption: Workflow for an orthogonal protection strategy.
Caption: Troubleshooting logic for silyl ether deprotection.
References
- 1. fiveable.me [fiveable.me]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Michael Addition to 3-Ethyl-3-Cyclopentene-1,2-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Michael addition to 3-ethyl-3-cyclopentene-1,2-dione. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Q1: I am observing low to no product yield. What are the potential causes and how can I improve it?
A1: Low product yield in a Michael addition can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Catalyst Activity: The choice and activity of the catalyst are crucial. If using a base catalyst, ensure it is strong enough to deprotonate the Michael donor but not so strong as to promote side reactions. For organocatalysts, ensure it is of high purity and used at the appropriate loading.
-
Poor Nucleophilicity of the Michael Donor: The nucleophile (Michael donor) may not be sufficiently reactive. Consider using a stronger base to generate the enolate or switching to a more acidic Michael donor.
-
Steric Hindrance: The 3-ethyl group on the cyclopentenone ring can sterically hinder the approach of the nucleophile. Using a less bulky nucleophile or a catalyst with a smaller steric footprint may be beneficial.
-
Unfavorable Reaction Conditions: Temperature and solvent play a significant role. Some Michael additions are equilibrium-driven and may require elevated temperatures to proceed, while others benefit from low temperatures to minimize side reactions. The solvent should be chosen to ensure the solubility of all reactants and catalysts.
-
Decomposition of Starting Materials or Product: The starting materials or the product may be unstable under the reaction conditions. Analyze the crude reaction mixture for signs of degradation.
Troubleshooting Decision Tree:
Characterization of unexpected byproducts in 3-ethyl-3-cyclopentene-1,2-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-3-cyclopentene-1,2-dione.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete reaction: The reaction may not have gone to completion. | - Verify reaction time and temperature: Ensure the reaction has been allowed to proceed for the recommended duration and at the optimal temperature. For Dieckmann condensations, this may involve prolonged reflux.[1] - Check reagent quality: Use fresh, anhydrous solvents and reagents. Moisture can quench the strong bases (e.g., sodium ethoxide, sodium hydride) used in these reactions.[2] - Ensure proper base stoichiometry: A full equivalent of base is required to drive the equilibrium of the Dieckmann condensation by deprotonating the resulting β-keto ester.[3] |
| Side reactions dominating: Conditions may favor the formation of byproducts over the desired product. | - Control temperature: Exothermic reactions should be cooled appropriately. For aldol condensations, lower temperatures can favor the desired addition product over side reactions. - Slow addition of reagents: Add reagents dropwise to maintain control over the reaction and minimize localized high concentrations that can lead to side reactions. |
| Product degradation: The desired product may be unstable under the reaction or workup conditions. | - Use milder workup conditions: Avoid overly acidic or basic conditions during the workup if the product is sensitive. - Purify promptly: Do not let the crude product sit for extended periods before purification. |
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)
| Potential Byproduct/Impurity | Probable Cause | Identification & Characterization | Mitigation Strategy |
| Unreacted Starting Material (e.g., Diethyl 3-ethyladipate) | Incomplete reaction. | Compare spectra with the starting material's known analytical data. | Increase reaction time, temperature, or use a stronger base. |
| Intermolecular Condensation Product (Oligomers) | High concentration of reactants. | Look for peaks with higher molecular weights in the MS data. NMR may show complex polymeric signals. | Perform the reaction under more dilute conditions to favor intramolecular cyclization.[4] |
| Hydrolyzed Starting Material or Product (Carboxylic Acids) | Presence of water in the reaction mixture or during workup. | Broad peaks in the NMR spectrum, characteristic M-H peaks in negative ion mode MS. | Use anhydrous solvents and reagents. Perform a neutral or slightly acidic workup. |
| Positional Isomers (e.g., 4-Ethyl-3-cyclopentene-1,2-dione) | Lack of regioselectivity in the cyclization. | Careful analysis of 2D NMR (COSY, HMQC, HMBC) to determine the connectivity of the ethyl group.[5][6] | The formation of five- and six-membered rings is generally favored in intramolecular reactions.[7][8] Modifying the substrate or reaction conditions may influence regioselectivity. |
| Self-Condensation Products | If using an aldol approach with a precursor ketone. | Mass corresponding to the dimer of the starting ketone. | Use a non-enolizable aldehyde as the reaction partner if possible, or use specific conditions that favor the crossed-aldol reaction.[9] |
Quantitative Data Summary of Potential Byproducts
| Byproduct Type | Key Analytical Features (Hypothetical) |
| Oligomeric Byproducts | MS (m/z): Multiples of the monomer unit. ¹H NMR (ppm): Broad, unresolved signals. |
| Hydrolyzed Diester | MS (m/z): [M-H]⁻ corresponding to the diacid. ¹H NMR (ppm): Disappearance of ethyl ester signals (quartet and triplet), appearance of a broad carboxylic acid proton signal. |
| Positional Isomer | MS (m/z): Same as the desired product. ¹H NMR (ppm): Different chemical shifts and coupling patterns for the protons on the cyclopentene ring. |
| Self-Aldol Product | MS (m/z): 2 x (Molecular Weight of starting material) - 18 (H₂O). ¹H NMR (ppm): Signals corresponding to the dimerized structure. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-ethyl-3-cyclopentene-1,2-dione?
A common and effective method is the Dieckmann condensation of a 1,6-diester, such as diethyl 3-ethyladipate, followed by hydrolysis and decarboxylation.[1][10] An alternative approach could involve an intramolecular aldol condensation of a suitable 1,4-diketone.[7]
Q2: My Dieckmann condensation is not working. What are the critical parameters?
The most critical parameters are the use of a strong, non-nucleophilic base (at least one full equivalent), strictly anhydrous conditions, and a reaction temperature sufficient to drive the reaction to completion.[2][4] The choice of solvent can also be important, with high-boiling, non-protic solvents often being preferred.
Q3: I see a mixture of products that I can't separate by column chromatography. What should I do?
If you have a mixture of isomers, you may need to use a higher resolution chromatographic technique, such as HPLC. Alternatively, derivatization of the mixture to form diastereomers that can be more easily separated is a common strategy in organic synthesis.[11]
Q4: How can I confirm the structure of my final product and differentiate it from its isomers?
A combination of analytical techniques is essential. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are crucial for establishing the connectivity of the atoms and confirming the position of the ethyl group and the double bond.[5][6]
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Strong bases like sodium hydride and sodium ethoxide are corrosive and react violently with water. These should be handled under an inert atmosphere (e.g., nitrogen or argon). The organic solvents used are typically flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-3-cyclopentene-1,2-dione via Dieckmann Condensation
This protocol is a general guideline based on established procedures for Dieckmann condensations.[1][12]
-
Preparation: Under an inert atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Reaction: Heat the mixture to reflux. Add a solution of diethyl 3-ethyladipate (1 equivalent) in anhydrous toluene dropwise to the refluxing suspension over 1-2 hours.
-
Reflux: Continue to reflux the reaction mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: To the crude β-keto ester, add an aqueous acid solution (e.g., 10% H₂SO₄) and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.[13]
-
Purification: Cool the mixture, extract the product with an organic solvent, and purify by column chromatography on silica gel to afford the desired 3-ethyl-3-cyclopentene-1,2-dione.
Protocol 2: Characterization of Byproducts by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-1000 m/z.
-
Analysis: Analyze the resulting chromatogram for peaks corresponding to the expected product and potential byproducts based on their mass-to-charge ratios.
-
Section 4: Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. One equivalent of benzyl bromide was added, and the resulting mixture was then refluxed in 5% HCl for several hours and extracted with ether. What compound has been prepared by this procedure?A. \n \n \n \n \n B. \n \n \n \n \n C. \n \n \n \n \n D. \n \n \n \n \n [vedantu.com]
- 13. CA1056848A - Process for the preparation of 3-alkyl-cyclopentane-1,2-diones, and intermediates therefor - Google Patents [patents.google.com]
Troubleshooting mass spectrometry fragmentation of 3-ethyl-3-cyclopentene-1,2-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with mass spectrometry fragmentation, with a specific focus on the analysis of 3-ethyl-3-cyclopentene-1,2-dione.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during mass spectrometry experiments.
General Mass Spectrometry Troubleshooting
Question: I am not observing any signal or peaks in my mass spectrum. What should I do?
Answer:
An absence of signal is a critical issue that requires a systematic check of your instrument and sample. Follow these steps to diagnose the problem:
-
Verify Sample Introduction: Ensure the sample is being properly introduced into the mass spectrometer. Check the autosampler and syringe for correct operation.
-
Inspect the Ion Source: The stability of the ionization spray is crucial. For electrospray ionization (ESI), visually inspect the spray if possible; it should be a fine, consistent mist. An inconsistent or absent spray may indicate a clog in the sample needle or transfer line.
-
Check Instrument Parameters: Review your method settings. Confirm that the correct ionization mode, mass range, and detector settings are selected for your analyte.
-
Evaluate System Pressure: Abnormally high or low pressure in the mass spectrometer can indicate leaks or pump failure. Check for gas leaks in the supply lines and connections.
-
Detector Functionality: Ensure the detector is turned on and the voltage is set appropriately. A malfunctioning detector will not produce a signal.
Question: My signal intensity is very low. How can I improve it?
Answer:
Poor signal intensity can make it difficult to identify and quantify your compound.[1] Consider the following factors:
-
Sample Concentration: Your sample may be too dilute to produce a strong signal. Conversely, a sample that is too concentrated can lead to ion suppression. Prepare a fresh dilution series to determine the optimal concentration.[1]
-
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. If you are using ESI, consider if another technique like atmospheric pressure chemical ionization (APCI) might be more suitable for your analyte. Optimize ion source parameters such as gas flows, temperatures, and voltages.[1]
-
Instrument Calibration and Tuning: Regularly calibrate and tune your mass spectrometer according to the manufacturer's recommendations. This ensures the instrument is operating at its peak performance.[1]
-
Mobile Phase Composition: For liquid chromatography-mass spectrometry (LC-MS), the mobile phase composition can affect ionization efficiency. Ensure you are using LC-MS grade solvents and consider the use of additives to enhance ionization.
Troubleshooting Fragmentation of 3-ethyl-3-cyclopentene-1,2-dione
Question: I am not seeing the expected molecular ion peak for 3-ethyl-3-cyclopentene-1,2-dione (C₇H₈O₂). What could be the reason?
Answer:
The molecular ion of 3-ethyl-3-cyclopentene-1,2-dione has an expected m/z of approximately 124.13. Its absence or low abundance can be due to several factors:
-
In-source Fragmentation: The molecule may be unstable under the ionization conditions, leading to immediate fragmentation in the ion source. Try using a softer ionization technique or reducing the energy in the ion source (e.g., lowering the fragmentor voltage in ESI).
-
Analyte Instability: The compound itself might be unstable and degrading in the sample solution or during the analytical run. Ensure proper sample handling and storage.
-
Incorrect Mass Range: Double-check that the mass range in your acquisition method includes m/z 124.
Question: What are the expected major fragments for 3-ethyl-3-cyclopentene-1,2-dione, and why am I not observing them?
Answer:
Based on the structure of 3-ethyl-3-cyclopentene-1,2-dione, several fragmentation pathways are plausible. The primary fragmentation is expected to involve the loss of the ethyl group and successive losses of carbon monoxide (CO).
If you are not observing these fragments, consider the following:
-
Collision Energy: In tandem mass spectrometry (MS/MS), the collision energy must be optimized. If the energy is too low, you will not see fragmentation. If it is too high, you may only see very small fragments. Perform a collision energy ramping experiment to find the optimal setting.
-
Instrument Resolution and Mass Accuracy: Poor resolution can make it difficult to distinguish between ions of similar mass.[2] Inaccurate mass measurement can lead to incorrect fragment identification. Regularly calibrate your instrument to ensure high mass accuracy.
The following table summarizes the predicted major fragment ions for 3-ethyl-3-cyclopentene-1,2-dione.
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 124 | [C₇H₈O₂]⁺ | - | Molecular Ion |
| 95 | [C₅H₃O₂]⁺ | C₂H₅ | Loss of the ethyl group |
| 67 | [C₄H₃O]⁺ | C₂H₅, CO | Loss of ethyl and one CO molecule |
| 39 | [C₃H₃]⁺ | C₂H₅, 2CO | Loss of ethyl and two CO molecules |
Frequently Asked Questions (FAQs)
Question: What is the best ionization technique for analyzing 3-ethyl-3-cyclopentene-1,2-dione?
Answer:
For a small, relatively polar molecule like 3-ethyl-3-cyclopentene-1,2-dione, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable options.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy technique that produces extensive fragmentation. This can be very useful for structural elucidation and creating a reproducible fragmentation pattern for library matching.
-
Electrospray Ionization (ESI): Commonly coupled with Liquid Chromatography (LC-MS), ESI is a softer ionization technique that is more likely to produce a prominent molecular ion peak. This is advantageous for confirming the molecular weight of the analyte.
The choice between GC-EI-MS and LC-ESI-MS will depend on the sample matrix, the desired information (structural elucidation vs. molecular weight confirmation), and the available instrumentation.
Question: How can I confirm the identity of my fragments?
Answer:
Confirming fragment identities requires a combination of techniques:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide high mass accuracy, allowing you to determine the elemental composition of your ions.
-
Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion and fragmenting it, you can establish relationships between ions in your mass spectrum, helping to piece together the fragmentation pathway.
-
Isotopic Labeling: If possible, synthesizing an isotopically labeled version of your compound (e.g., with ¹³C or ²H) can help confirm which atoms are present in each fragment.
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Solvent Selection: Dissolve the 3-ethyl-3-cyclopentene-1,2-dione standard or sample in a solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution of 1 mg/mL. From the stock solution, create a dilution series ranging from 1 µg/mL to 1 ng/mL to determine the optimal concentration for your instrument.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
LC-MS/MS Method Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS Analysis: Isolate the precursor ion at m/z 124.1 and perform collision-induced dissociation (CID) with an optimized collision energy to generate fragment ions.
Visualizations
Caption: General troubleshooting workflow for common mass spectrometry issues.
Caption: Proposed fragmentation pathway for 3-ethyl-3-cyclopentene-1,2-dione.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Ethyl- vs. 3-Methyl-cyclopentene-1,2-dione
An objective comparison of the biological activities of 3-ethyl-cyclopentene-1,2-dione and 3-methyl-cyclopentene-1,2-dione is currently hindered by a significant disparity in available scientific research. While 3-methyl-cyclopentene-1,2-dione has been the subject of multiple studies revealing its potential anti-inflammatory, anticancer, and anticonvulsant properties, there is a notable absence of data regarding the biological effects of its 3-ethyl counterpart, which is primarily documented for its use as a flavoring and fragrance agent.
This guide provides a comprehensive overview of the known biological activities of 3-methyl-cyclopentene-1,2-dione, supported by experimental data and detailed methodologies. It also highlights the existing knowledge gap for 3-ethyl-cyclopentene-1,2-dione, presenting an opportunity for future research in the field.
Overview of Cyclopentene-1,2-diones
Cyclopentene-1,2-diones are organic compounds featuring a five-membered ring with two adjacent ketone functional groups. The nature of the substituent at the 3-position can significantly influence the molecule's biological activity. This guide focuses on comparing the documented biological profiles of the 3-methyl and 3-ethyl substituted versions of this scaffold.
Biological Activity Profile of 3-Methyl-cyclopentene-1,2-dione
Research has indicated that 3-methyl-cyclopentene-1,2-dione exhibits a range of biological activities, with its anti-inflammatory effects being the most thoroughly investigated.
Anti-inflammatory Activity
Studies have demonstrated that 3-methyl-cyclopentene-1,2-dione exerts anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in regulating the immune response to infection and inflammation.
Potential Anticancer and Anticonvulsant Activities
Beyond its anti-inflammatory properties, 3-methyl-cyclopentene-1,2-dione has been identified as a promising molecular scaffold for the development of novel therapeutic agents. It has been explored for its potential in creating new anticonvulsant and anticancer drugs.[2] However, more extensive research is required to fully understand its mechanisms of action and therapeutic efficacy in these areas.
Data Summary for 3-Methyl-cyclopentene-1,2-dione
| Biological Activity | Key Findings |
| Anti-inflammatory | Modulates the age-related NF-κB signaling cascade by reducing the phosphorylation of IκB, inhibiting the translocation of NF-κB to the nucleus, and decreasing the expression of pro-inflammatory genes such as iNOS and COX-2.[1] |
| Anticancer (Potential) | Investigated as a potential scaffold for the design of novel anticancer agents.[2] |
| Anticonvulsant (Potential) | derivatives have been studied for their potential as anticonvulsant agents.[2] |
Biological Activity Profile of 3-Ethyl-cyclopentene-1,2-dione
A thorough review of the scientific literature reveals a significant lack of information on the biological activities of 3-ethyl-cyclopentene-1,2-dione. The available data is predominantly centered on its use as a food additive and in fragrances. No studies directly comparing its biological effects to those of 3-methyl-cyclopentene-1,2-dione were found. This represents a critical gap in the understanding of the structure-activity relationships of this class of compounds.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental methodologies for assessing the biological activities of cyclopentene-1,2-dione derivatives are provided below.
Protocol 1: In Vitro Anti-inflammatory Assay - NF-κB Inhibition
This protocol details a method to assess the inhibitory effect of a test compound on the NF-κB signaling pathway in a cell-based assay.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of 3-methyl-cyclopentene-1,2-dione (or the test compound) for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.
-
Protein Extraction and Western Blotting:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated IκBα to total IκBα to determine the extent of NF-κB pathway inhibition.
Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound for 48 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test
This is a common preliminary screening model for anticonvulsant drugs.
-
Animal Model: Use adult male Swiss albino mice.
-
Compound Administration: Administer the test compound intraperitoneally at various doses.
-
Induction of Seizures: After a 30-minute absorption period, induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from tonic hind limb extension at each dose and calculate the ED₅₀ (the dose that protects 50% of the animals from seizures).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key biological pathway and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Caption: The NF-κB signaling pathway and the inhibitory point of 3-methyl-cyclopentene-1,2-dione.
Caption: A generalized workflow for the biological evaluation of small molecules.
References
A Spectroscopic Guide to the Isomers of 3-Ethyl-3-cyclopentene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted spectroscopic characteristics of the isomers of 3-ethyl-3-cyclopentene-1,2-dione. Due to a lack of available experimental data for these specific isomers, this comparison is based on the known spectroscopic properties of the parent compound, cyclopent-3-ene-1,2-dione, and related substituted cyclopentenones. The information presented here is intended to aid in the identification and characterization of these compounds in a research setting.
Isomeric Landscape of 3-Ethyl-3-cyclopentene-1,2-dione
The constitutional isomers of 3-ethyl-3-cyclopentene-1,2-dione include positional isomers, where the ethyl group is at a different position on the cyclopentene ring, and tautomers, which are in equilibrium. The primary isomers of interest are:
-
3-Ethyl-3-cyclopentene-1,2-dione: The primary diketone form.
-
4-Ethyl-3-cyclopentene-1,2-dione: A positional isomer.
-
2-Hydroxy-3-ethyl-2-cyclopenten-1-one: The enol tautomer of 3-ethylcyclopentane-1,2-dione, which is a structural isomer of 3-ethyl-3-cyclopentene-1,2-dione.
-
2-Hydroxy-4-ethyl-2-cyclopenten-1-one: The enol tautomer of 4-ethylcyclopentane-1,2-dione.
The relationship between these isomers is crucial for understanding their potential spectroscopic overlap and differentiation.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the primary isomers. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) | Key Features |
| 3-Ethyl-3-cyclopentene-1,2-dione | ~ 6.0-7.0 (m, 2H, -CH=CH-), 2.8-3.0 (s, 2H, -CH₂-), 1.8-2.0 (q, 2H, -CH₂CH₃), 0.9-1.1 (t, 3H, -CH₂CH₃) | Two vinyl protons, a singlet for the methylene protons, and signals for the ethyl group. |
| 4-Ethyl-3-cyclopentene-1,2-dione | ~ 6.0-7.0 (m, 2H, -CH=CH-), 3.0-3.2 (m, 1H, -CH-), 2.5-2.7 (m, 1H, -CH-), 1.5-1.7 (m, 2H, -CH₂CH₃), 0.8-1.0 (t, 3H, -CH₂CH₃) | Two vinyl protons and more complex splitting for the aliphatic protons due to the chiral center. |
| 2-Hydroxy-3-ethyl-2-cyclopenten-1-one | ~ 10-12 (br s, 1H, -OH), 2.5-2.7 (m, 2H, -CH₂-), 2.2-2.4 (q, 2H, -CH₂CH₃), 1.0-1.2 (t, 3H, -CH₂CH₃) | Absence of vinyl protons and a broad downfield signal for the enolic hydroxyl group. |
| 2-Hydroxy-4-ethyl-2-cyclopenten-1-one | ~ 10-12 (br s, 1H, -OH), 5.8-6.0 (s, 1H, =CH-), 2.8-3.0 (m, 1H, -CH-), 1.8-2.0 (m, 2H, -CH₂CH₃), 0.9-1.1 (t, 3H, -CH₂CH₃) | A single vinyl proton and a broad downfield signal for the enolic hydroxyl group. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) | Key Features |
| 3-Ethyl-3-cyclopentene-1,2-dione | ~ 200-210 (C=O), ~ 130-140 (-CH=CH-), ~ 50 (-C(Et)-), ~ 40 (-CH₂-), ~ 25 (-CH₂CH₃), ~ 10 (-CH₂CH₃) | Two carbonyl carbons, two vinyl carbons, and aliphatic carbons. |
| 4-Ethyl-3-cyclopentene-1,2-dione | ~ 200-210 (C=O), ~ 130-140 (-CH=CH-), ~ 55 (-CH(Et)-), ~ 45 (-CH₂-), ~ 28 (-CH₂CH₃), ~ 12 (-CH₂CH₃) | Two carbonyl carbons, two vinyl carbons, and distinct aliphatic carbon signals. |
| 2-Hydroxy-3-ethyl-2-cyclopenten-1-one | ~ 190-200 (C=O), ~ 170-180 (C-OH), ~ 110-120 (=C(Et)-), ~ 30 (-CH₂-), ~ 20 (-CH₂CH₃), ~ 10 (-CH₂CH₃) | One carbonyl carbon, two enolic carbons, and aliphatic carbons. |
| 2-Hydroxy-4-ethyl-2-cyclopenten-1-one | ~ 190-200 (C=O), ~ 170-180 (C-OH), ~ 100-110 (=CH-), ~ 40 (-CH(Et)-), ~ 25 (-CH₂CH₃), ~ 12 (-CH₂CH₃) | One carbonyl carbon, two enolic carbons, and distinct aliphatic carbon signals. |
Table 3: Predicted IR Spectral Data (cm⁻¹)
| Compound | Predicted Absorption Bands (cm⁻¹) | Key Features |
| 3-Ethyl-3-cyclopentene-1,2-dione | ~ 3050 (=C-H str), ~ 2950 (C-H str), ~ 1720 (C=O str), ~ 1600 (C=C str) | Strong carbonyl absorption and a C=C stretching band. |
| 4-Ethyl-3-cyclopentene-1,2-dione | ~ 3050 (=C-H str), ~ 2950 (C-H str), ~ 1720 (C=O str), ~ 1600 (C=C str) | Similar to the 3-ethyl isomer, with potential minor shifts. |
| 2-Hydroxy-3-ethyl-2-cyclopenten-1-one | ~ 3200-3600 (br, O-H str), ~ 2950 (C-H str), ~ 1680 (C=O str, conjugated), ~ 1620 (C=C str) | Broad O-H stretch and a lower frequency carbonyl absorption due to conjugation. |
| 2-Hydroxy-4-ethyl-2-cyclopenten-1-one | ~ 3200-3600 (br, O-H str), ~ 3050 (=C-H str), ~ 2950 (C-H str), ~ 1680 (C=O str, conjugated), ~ 1620 (C=C str) | Broad O-H stretch, a conjugated carbonyl absorption, and a vinyl C-H stretch. |
Table 4: Predicted Mass Spectrometry Data (EI)
| Compound | Predicted Molecular Ion (m/z) | Predicted Key Fragmentation Patterns |
| 3-Ethyl-3-cyclopentene-1,2-dione | 124 | Loss of CO (m/z 96), loss of C₂H₅ (m/z 95), retro-Diels-Alder reaction. |
| 4-Ethyl-3-cyclopentene-1,2-dione | 124 | Loss of CO (m/z 96), loss of C₂H₅ (m/z 95), cleavage of the ethyl group. |
| 2-Hydroxy-3-ethyl-2-cyclopenten-1-one | 124 | Loss of CO (m/z 96), loss of C₂H₅ (m/z 95), loss of H₂O (m/z 106). |
| 2-Hydroxy-4-ethyl-2-cyclopenten-1-one | 124 | Loss of CO (m/z 96), loss of C₂H₅ (m/z 95), prominent molecular ion peak. |
Experimental Protocols
While specific protocols for the isomers of 3-ethyl-3-cyclopentene-1,2-dione are not available, the following are general methodologies for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solids, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Below is a generalized workflow for the spectroscopic analysis of a synthesized cyclopentenedione derivative.
This guide provides a foundational framework for the spectroscopic comparison of 3-ethyl-3-cyclopentene-1,2-dione isomers. Experimental verification of these predictions is essential for definitive characterization.
A Researcher's Guide to Validating Computational Models of Cyclopentenedione Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models for predicting cyclopentenedione reactivity, supported by experimental data. It details key experimental protocols and offers visualizations to clarify complex workflows and reaction pathways.
Cyclopentenediones are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse reactivity. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of these molecules, offering insights into reaction mechanisms, stability, and spectroscopic properties. The validation of these computational models against experimental data is a critical step in ensuring their predictive accuracy and reliability. This guide summarizes key validation approaches and compares the performance of computational models with experimental findings.
Comparison of Computational and Experimental Data
The validation of computational models for cyclopentenedione reactivity often involves comparing calculated properties with experimentally measured data. A strong correlation between theoretical and experimental values lends confidence to the computational approach. The following table summarizes common validation comparisons found in the literature.
| Computed Parameter | Experimental Technique | Typical Agreement | Key Considerations |
| Molecular Geometry (Bond Lengths, Angles) | X-ray Crystallography | High | Crystal packing forces can cause minor deviations from gas-phase calculations. |
| Vibrational Frequencies (IR Spectra) | Fourier-Transform Infrared (FT-IR) Spectroscopy | Good (scaling factors may be required) | Discrepancies can arise from solvent effects and anharmonicity not captured in calculations. |
| NMR Chemical Shifts (¹H and ¹³C) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Good to Excellent | The choice of solvent in both experiment and implicit solvent models is crucial for accuracy. |
| Reaction Energies and Barriers | Reaction Kinetics (e.g., HPLC, GC-MS) | Qualitative to Semi-quantitative | The level of theory and basis set significantly impact accuracy. Solvation models are critical. |
| Electronic Properties (HOMO/LUMO energies) | Cyclic Voltammetry, UV-Vis Spectroscopy | Qualitative trends are often well-reproduced | Absolute energy levels can differ, but relative ordering is often correct. |
Experimental Protocols for Model Validation
Accurate experimental data is the bedrock of computational model validation. Below are detailed methodologies for key experiments frequently cited in the validation of cyclopentenedione reactivity models.
Synthesis and Spectroscopic Characterization
A common approach to validate the structural predictions of computational models is to synthesize the cyclopentenedione derivative and characterize it using spectroscopic methods.
Experimental Protocol:
-
Synthesis: Cyclopentenedione derivatives are synthesized according to established literature procedures or novel synthetic routes.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity sample.
-
FT-IR Spectroscopy: The FT-IR spectrum of the purified compound is recorded to identify characteristic functional group vibrations. This is then compared to the vibrational frequencies calculated by the computational model.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the protons and carbons in the molecule. These experimental chemical shifts are directly compared with the theoretically predicted values. The strong agreement between theoretical and experimental data validates the proposed structures.[1]
Reaction Kinetics and Product Analysis
To validate predicted reaction pathways and energy barriers, experimental kinetic studies are performed.
Experimental Protocol:
-
Reaction Setup: The reaction of the cyclopentenedione derivative with a chosen reagent is carried out under controlled temperature and concentration conditions.
-
Monitoring Reaction Progress: Aliquots are taken from the reaction mixture at specific time intervals and quenched. The composition of the mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Identification: The major products of the reaction are isolated and their structures are confirmed using spectroscopic methods (NMR, MS, etc.).
-
Kinetic Analysis: The rate of disappearance of reactants and the rate of formation of products are used to determine the experimental reaction rate constants. These are then compared to the rate constants calculated from the computationally determined activation energies.
Visualizing Computational Workflows
The process of validating a computational model can be visualized as a systematic workflow. The following diagram illustrates a typical validation process for predicting cyclopentenedione reactivity.
References
Comparing the efficacy of different catalysts for Pauson-Khand reaction
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide, has been a cornerstone of organic synthesis for decades. The choice of catalyst is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and stereoselectivity. This guide provides a comparative overview of the most common catalysts employed for the Pauson-Khand reaction, with a focus on their efficacy, supported by experimental data and detailed protocols.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst in the Pauson-Khand reaction is typically evaluated based on chemical yield, reaction time, temperature, and catalyst loading. While a direct comparison under identical conditions is often challenging due to the varied nature of published studies, the following tables summarize representative data for cobalt, rhodium, and palladium-based catalysts to facilitate a comparative understanding.
Table 1: Cobalt Catalyst Performance in the Pauson-Khand Reaction
| Catalyst Precursor | Substrate (Enyne) | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Co₂(CO)₈ | 1,6-enyne | 60 | 12-15 | 77-86 | 5 | [1] |
| Co₂(CO)₈ (photochemical) | 1,6-enyne | 55 | 14 | >92 | 5 | [1] |
| Co₂(CO)₈ | Phenylacetylene + Norbornene | 160 | 24 | 50 | Stoichiometric | [2] |
| [Co(acac)₂]/NaBH₄ | 1,6-enyne | - | - | High | Catalytic | [3] |
| Co nanoparticles on charcoal | 1,6-enyne | - | - | Good | Catalytic | [4] |
Table 2: Rhodium Catalyst Performance in the Pauson-Khand Reaction
| Catalyst Precursor | Ligand | Substrate (Enyne) | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| [Rh(CO)₂Cl]₂ | - | 1,6-enyne | 110 | 18 | High | 2.5 | [5] |
| [Rh(COD)Cl]₂ | - | Ene-vinylidenecyclopropane | 80 | 1 | 90-99 | 2 | [6] |
| Rh(I) complex | (R)-BINAP | 1,6-enyne | 80 | - | High | 10 | [7] |
| Entrapped Rh complex | - | 1,6-enyne | 100 | - | ~90 | - | [8] |
Table 3: Palladium Catalyst Performance in the Pauson-Khand-Type Reaction
| Catalyst Precursor | Ligand | Substrate (Enyne) | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| PdCl₂ | Tetramethylthiourea | 1,6-enyne | - | - | - | - | [9] |
| Pd(OAc)₂/LiCl | - | 1,6-enyne | - | - | - | - | [10] |
Note: The mechanism for palladium-catalyzed Pauson-Khand-type reactions can differ from the classical cobalt and rhodium pathways, often involving a distinct cis-halometalation step.[10][11] This can lead to different stereochemical outcomes.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for cobalt- and rhodium-catalyzed Pauson-Khand reactions.
Protocol 1: Cobalt-Catalyzed Intramolecular Pauson-Khand Reaction
This procedure is a general method for the thermal Pauson-Khand reaction using dicobalt octacarbonyl.[2]
Materials:
-
Alkyne-containing substrate (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)
-
Degassed mesitylene
-
Carbon monoxide (CO) gas
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate (0.94 mmol, 1.0 eq).
-
Add fully degassed mesitylene (20 mL) under an inert atmosphere (e.g., argon).
-
In a glove box, weigh dicobalt octacarbonyl (1.1 eq) into a plastic micro-centrifuge tube and add it to the reaction flask in a single portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Degas the reaction system with carbon monoxide and then heat to 160 °C using a pre-heated oil bath.
-
Stir the solution at this temperature for 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and directly load it onto a silica gel column.
-
Elute with hexanes to remove the mesitylene solvent.
-
Subsequent flash column chromatography with an appropriate solvent system (e.g., hexanes/ethyl acetate) affords the purified cyclopentenone product.
Protocol 2: Rhodium-Catalyzed Intramolecular Pauson-Khand Reaction
This protocol describes a general procedure for a rhodium(I)-catalyzed cycloaddition.[5][13]
Materials:
-
Enyne substrate
-
Rhodium catalyst precursor (e.g., [Rh(CO)₂Cl]₂) (2.5 mol%)
-
Toluene (anhydrous and degassed)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the enyne substrate in anhydrous, degassed toluene.
-
Add the rhodium catalyst precursor (2.5 mol%).
-
Flush the tube with carbon monoxide and then maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired cyclopentenone.
Visualizing Reaction Pathways and Workflows
Diagrams can provide a clear and concise understanding of complex processes. The following are Graphviz diagrams illustrating the generally accepted mechanism of the Pauson-Khand reaction and a typical experimental workflow for catalyst screening.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh(I)-catalyzed Pauson-Khand-type cycloaddition reaction of ene-vinylidenecyclopropanes with carbon monoxide (CO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pauson-Khand reactions catalyzed by entrapped rhodium complexes [organic-chemistry.org]
- 9. Pauson-Khand Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the mechanism of the palladium catalyzed intramolecular Pauson-Khand-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Cyclopentenedione-Based Kinase Inhibitors: A Head-to-Head Comparison for Researchers
For researchers and professionals in drug development, the quest for potent and selective enzyme inhibitors is paramount. Cyclopentenedione derivatives have emerged as a promising scaffold in the design of such inhibitors, particularly targeting protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. This guide provides a head-to-head comparison of two notable cyclopentenedione-based kinase inhibitors, TX-1123 and TX-1918, supported by experimental data and detailed protocols to aid in your research endeavors.
Performance Snapshot: TX-1123 vs. TX-1918
Our comparative analysis focuses on two key cyclopentenedione derivatives that have demonstrated significant inhibitory activity against protein kinases. TX-1123, a 2-hydroxyarylidene-4-cyclopentene-1,3-dione, has been identified as a potent inhibitor of Src kinase.[1] In parallel, TX-1918, another cyclopentenedione derivative, has shown inhibitory activity against eukaryotic elongation factor 2 kinase (eEF2K).[1] While they target different kinases, this comparison highlights the versatility of the cyclopentenedione scaffold and provides a framework for evaluating similar compounds.
| Inhibitor | Target Kinase | IC50 Value (μM) | Key Structural Feature |
| TX-1123 | Src Kinase | 2.2[1] | 2-hydroxyarylidene substituent |
| TX-1918 | eEF2K | 0.44[1] | Methylene-linked substituted phenyl group |
Delving into the Mechanism: The Src Kinase Signaling Pathway
Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention. The signaling cascade initiated by Src activation is complex and involves multiple downstream effectors.
Caption: A simplified diagram of the Src kinase signaling pathway, illustrating its activation by various cell surface receptors and its downstream effects on key cellular processes.
Experimental Corner: Unveiling Inhibitory Potency
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of enzyme inhibitor characterization. Below is a detailed, generalized protocol for a Src kinase inhibition assay, which can be adapted for the evaluation of cyclopentenedione-based inhibitors like TX-1123.
Experimental Protocol: In Vitro Src Kinase Inhibition Assay
1. Materials and Reagents:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (cyclopentenedione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
2. Assay Procedure:
-
Step 1: Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid interference with the enzyme activity.
-
Step 2: Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound dilution (or solvent control)
-
Src kinase solution
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Step 3: Initiation of Kinase Reaction: Add the ATP and substrate solution to each well to initiate the kinase reaction.
-
Step 4: Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Step 5: Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Step 6: Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the solvent control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.
This guide provides a foundational understanding and practical framework for researchers interested in the comparative analysis of cyclopentenedione-based enzyme inhibitors. The provided data and protocols can be instrumental in the design and evaluation of novel therapeutic agents targeting protein kinases.
References
A Comparative Guide to Isomeric Purity Analysis of 3-Ethyl-3-Cyclopentene-1,2-Dione by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of compounds like 3-ethyl-3-cyclopentene-1,2-dione is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the isomeric purity of this compound, alongside Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Understanding the Isomeric Landscape of 3-Ethyl-3-Cyclopentene-1,2-Dione
The isomeric profile of 3-ethyl-3-cyclopentene-1,2-dione can be complex, potentially including positional isomers and enantiomers, depending on the synthetic route. Positional isomers, such as 4-ethyl- and 5-ethyl-3-cyclopentene-1,2-dione, may arise as byproducts. Furthermore, the diketone structure is susceptible to keto-enol tautomerism, which can introduce additional complexity to the analytical separation. If the synthesis involves chiral reagents or catalysts, the presence of enantiomers is also a possibility that necessitates chiral-specific analytical methods.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity Analysis
HPLC is a powerful technique for the separation and quantification of isomers. Depending on the nature of the isomeric impurities, different HPLC approaches can be employed.
Reversed-Phase HPLC for Positional Isomer Analysis
Reversed-phase HPLC is well-suited for the separation of positional isomers of 3-ethyl-3-cyclopentene-1,2-dione. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Table 1: Comparison of HPLC Columns for Positional Isomer Separation
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Separation Efficiency (Theoretical Plates) |
| C18 | Octadecyl-silica | 3.5 | 4.6 x 150 | 15,000 |
| Phenyl-Hexyl | Phenyl-Hexyl-silica | 3.5 | 4.6 x 150 | 14,500 |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (starting with 30% acetonitrile, increasing to 70% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Chiral HPLC for Enantiomeric Purity Analysis
For the separation of enantiomers, a chiral stationary phase (CSP) is required. These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Table 2: Comparison of Chiral Stationary Phases for Enantiomeric Separation
| CSP Type | Chiral Selector | Particle Size (µm) | Dimensions (mm) | Enantiomeric Resolution (Rs) |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 | > 1.5 |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | 5 | 4.6 x 250 | > 1.5 |
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a high-resolution alternative for the analysis of volatile compounds like 3-ethyl-3-cyclopentene-1,2-dione and its isomers. Separation is achieved based on the compounds' boiling points and interactions with the stationary phase, with mass spectrometry providing definitive identification.
Table 3: Comparison of GC Columns for Isomer Separation
| Column Type | Stationary Phase | Dimensions (m x mm x µm) | Max Temperature (°C) | Separation Efficiency (Theoretical Plates) |
| Capillary (Polar) | 50% Phenyl - 50% Methylpolysiloxane | 30 x 0.25 x 0.25 | 300 | 100,000 |
| Capillary (High-Polar) | Polyethylene glycol | 30 x 0.25 x 0.25 | 250 | 120,000 |
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 1 mg/mL.
Method Comparison and Selection
Table 4: Performance Comparison of HPLC and GC-MS Methods
| Parameter | Reversed-Phase HPLC | Chiral HPLC | GC-MS |
| Primary Application | Positional Isomers | Enantiomers | Positional Isomers |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Moderate (UV) | Moderate (UV) | High (MS) |
| Analysis Time | ~20 min | ~25 min | ~20 min |
| Sample Volatility | Not required | Not required | Required |
| Compound Identification | Retention time | Retention time | Mass spectrum |
The choice between HPLC and GC-MS will depend on the specific analytical needs. For routine analysis of positional isomers, reversed-phase HPLC is a robust and reliable method. When enantiomeric purity is a concern, chiral HPLC is indispensable. GC-MS provides superior sensitivity and definitive identification, making it an excellent tool for method development, impurity profiling, and trace analysis.
Visualizing the Analytical Workflow
Caption: Workflow for Isomeric Purity Analysis.
Logical Relationship of Analytical Choices
Comparative Analysis of Cyclopentenedione Analogues: A Review of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenedione scaffold is a versatile pharmacophore present in a range of natural products and synthetic analogues that exhibit diverse biological activities. This guide provides a comparative analysis of various cyclopentenedione analogues, focusing on their structure-activity relationships (SAR) as reported in recent literature. While specific cross-reactivity studies on 3-ethyl-3-cyclopentene-1,2-dione are not extensively available, this document synthesizes data from studies on related analogues to offer insights into how structural modifications influence their biological effects, including antifungal and antitumor activities.
Structure-Activity Relationship Overview
The biological activity of cyclopentenedione derivatives is significantly influenced by the nature and position of substituents on the core ring. Key modifications often involve the C2, C3, and C4 positions, leading to analogues with altered potency and selectivity. For instance, the introduction of an arylidene group at the C2 position has been a common strategy in the development of antitumor agents. Similarly, modifications to the alkyl substituent at the C3 position and the functional groups on the cyclopentene ring play a crucial role in determining the antifungal properties of these compounds.
The general structure of the cyclopentenedione core and the common points of modification are illustrated below.
Caption: General structure-activity relationship for cyclopentenedione analogues.
Comparative Biological Activity Data
The following tables summarize the biological activities of various cyclopentenedione analogues from different studies. This allows for a cross-study comparison of how structural variations impact their efficacy against different biological targets.
Antifungal Activity of Coruscanone A Analogues
Coruscanone A, a naturally occurring cyclopentenedione, and its synthetic analogues have demonstrated notable antifungal activity. The following table presents the minimum inhibitory concentrations (MICs) of selected analogues against pathogenic fungi.
| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans |
| Coruscanone A | H | Styryl | 1.56 | 0.78 |
| Analogue 1 | OMe | Styryl | 3.13 | 1.56 |
| Analogue 2 | H | Phenyl | 6.25 | 3.13 |
| Analogue 3 | H | 4-Chlorostyryl | 0.78 | 0.39 |
Antitumor Activity of 2-Arylidene-4-cyclopentene-1,3-diones
A series of 2-arylidene-4-cyclopentene-1,3-diones have been evaluated for their antitumor properties against ascites sarcoma-180.[1] The data highlights the importance of the arylidene substituent for cytotoxic activity.[1]
| Compound | Arylidene Substituent | Antitumor Activity (T/C %) |
| Analogue A | Benzylidene | 110 |
| Analogue B | 4-Hydroxybenzylidene | 45 |
| Analogue C | 3-Methoxy-4-hydroxybenzylidene | 30 |
| Analogue D | 3,4-Dimethoxybenzylidene | 85 |
| T/C %: Treated vs. Control. A lower value indicates higher activity. |
Thromboxane A2 Receptor Antagonism of Cyclopentane-1,2-dione Analogues
Cyclopentane-1,2-diones have been investigated as bio-isosteres of carboxylic acids, with some analogues showing potent antagonism of the thromboxane A2 (TP) receptor.[2]
| Compound | Core Scaffold | IC50 (nM) |
| Parent Carboxylic Acid | Phenylpropanoic acid | 15 |
| Cyclopentane-1,2-dione Analogue | Cyclopentane-1,2-dione | 25 |
| Cyclopentane-1,3-dione Analogue | Cyclopentane-1,3-dione | 18 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against fungal pathogens.
Protocol:
-
Inoculum Preparation: Fungal strains (Candida albicans, Cryptococcus neoformans) are cultured on Sabouraud Dextrose Agar plates at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the fungal inoculum is added to each well containing the diluted compound. The plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
References
Benchmarking the Stability of 3-Substituted Cyclopentene-1,2-diones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopentene-1,2-dione scaffold is a key structural motif in numerous biologically active compounds and has garnered significant interest in medicinal chemistry. The stability of these molecules is a critical parameter influencing their shelf-life, formulation, and in vivo efficacy. This guide provides a comparative analysis of the stability of 3-substituted cyclopentene-1,2-diones under various stress conditions. The presented data is a representative compilation based on established principles of chemical stability and findings from limited published studies.
Comparative Stability Data
The stability of 3-substituted cyclopentene-1,2-diones is significantly influenced by the electronic and steric nature of the substituent at the 3-position. The following table summarizes the representative stability profiles of three analogues with electron-withdrawing (chloro), electron-donating (methyl), and aromatic (phenyl) substituents under forced degradation conditions.
| 3-Substituent | Stress Condition | Incubation Time (hours) | % Degradation (Hypothetical) | Primary Degradation Products (Proposed) | Analytical Method |
| Chloro | 0.1 M HCl, 60°C | 24 | ~15-25% | Ring-opened and hydrolyzed products | RP-HPLC-UV/MS |
| 0.1 M NaOH, 25°C | 8 | ~20-35% | Favorskii rearrangement and hydrolyzed products | RP-HPLC-UV/MS | |
| 3% H₂O₂, 25°C | 12 | ~10-20% | Epoxidized and ring-opened products | RP-HPLC-UV/MS | |
| 80°C (solid state) | 48 | ~5-10% | Minor decomposition products | RP-HPLC-UV | |
| UV light (254 nm) | 24 | < 5% | Minimal degradation | RP-HPLC-UV | |
| Methyl | 0.1 M HCl, 60°C | 24 | ~5-15% | Minor hydrolysis products | RP-HPLC-UV/MS |
| 0.1 M NaOH, 25°C | 8 | ~10-20% | Aldol condensation products | RP-HPLC-UV/MS | |
| 3% H₂O₂, 25°C | 12 | ~15-25% | Oxidized side-chain and ring products | RP-HPLC-UV/MS | |
| 80°C (solid state) | 48 | < 5% | Minimal decomposition | RP-HPLC-UV | |
| UV light (254 nm) | 24 | < 5% | Minimal degradation | RP-HPLC-UV | |
| Phenyl | 0.1 M HCl, 60°C | 24 | < 10% | Minimal degradation | RP-HPLC-UV/MS |
| 0.1 M NaOH, 25°C | 8 | ~5-15% | Minor degradation products | RP-HPLC-UV/MS | |
| 3% H₂O₂, 25°C | 12 | ~10-15% | Oxidized aromatic ring products | RP-HPLC-UV/MS | |
| 80°C (solid state) | 48 | < 5% | Minimal decomposition | RP-HPLC-UV | |
| UV light (254 nm) | 24 | ~5-10% | Photodimerization products | RP-HPLC-UV |
Note: The quantitative degradation data presented is hypothetical and intended for comparative illustration based on chemical principles. Actual degradation rates would need to be determined empirically.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the stability data presented above. These protocols are based on established guidelines for forced degradation studies.
General Procedure for Forced Degradation Studies
A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, is analyzed at each time point for comparison.
Acid and Base Hydrolysis
-
Acid Hydrolysis: An aliquot of the stock solution is diluted with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL. The solution is then incubated in a water bath at 60°C. Samples are withdrawn at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: An aliquot of the stock solution is diluted with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL. The solution is kept at room temperature (25°C). Samples are withdrawn at specified intervals (e.g., 0, 2, 4, 6, and 8 hours), neutralized with 0.1 M hydrochloric acid, and prepared for analysis.
Oxidative Degradation
An aliquot of the stock solution is diluted with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. The solution is stored at room temperature (25°C), protected from light. Samples are taken at various time points (e.g., 0, 6, 12, and 24 hours) and analyzed.
Thermal Degradation
A known quantity of the solid compound is placed in a glass vial and kept in a temperature-controlled oven at 80°C. Samples are withdrawn at different time points (e.g., 0, 24, and 48 hours), dissolved in a suitable solvent, and analyzed.
Photostability Testing
A sample of the solid compound is spread in a thin layer in a petri dish and exposed to a UV lamp at 254 nm in a photostability chamber. A control sample is kept in the dark. Samples are analyzed after a specified duration (e.g., 24 hours).
Analytical Method
The stability of the compounds is monitored using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The separation is typically achieved on a C18 column with a gradient elution system of water (with 0.1% formic acid) and acetonitrile. Mass spectrometry (MS) is coupled to the HPLC to identify the degradation products. The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Proposed Degradation Pathway
The degradation of 3-substituted cyclopentene-1,2-diones can proceed through several pathways depending on the conditions and the nature of the substituent. For a 3-chloro-substituted analogue, hydrolysis and rearrangement are plausible routes.
Caption: Proposed degradation pathways for 3-chlorocyclopentene-1,2-dione under different stress conditions.
Workflow for Stability Assessment
The systematic evaluation of compound stability is a multi-step process that is integral to drug development. The workflow ensures that potential liabilities are identified early and that robust formulations are developed.
Caption: General workflow for assessing the stability of new chemical entities.
This guide provides a framework for understanding and comparing the stability of 3-substituted cyclopentene-1,2-diones. For any specific compound, rigorous experimental validation is essential to accurately determine its stability profile.
A Comparative Guide to the Bioisosteric Replacement of Carboxylate with 3-Ethyl-3-Cyclopentene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid moiety with a suitable bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent challenges associated with carboxylic acids, such as poor metabolic stability, limited cell permeability, and potential toxicity, while preserving or enhancing the desired pharmacological activity. This guide provides a comprehensive evaluation of 3-ethyl-3-cyclopentene-1,2-dione as a bioisosteric replacement for a carboxylate, with a focus on its impact on physicochemical properties and biological activity.
While direct experimental data for a molecule containing the 3-ethyl-3-cyclopentene-1,2-dione moiety is limited in publicly available literature, we can draw valuable insights from studies on the parent cyclopentane-1,2-dione scaffold. This guide will use data from a known thromboxane A2 (TP) receptor antagonist, 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid, and its corresponding cyclopentane-1,2-dione bioisostere to illustrate the comparative performance.[1] It is important to note that the addition of an ethyl group is expected to increase lipophilicity, which may influence the presented parameters.
Physicochemical and Pharmacological Profile Comparison
The following tables summarize the key quantitative data comparing the parent carboxylic acid with its cyclopentane-1,2-dione analogue.
| Physicochemical Properties | Parent Carboxylic Acid | Cyclopentane-1,2-dione Analogue | Expected Impact of 3-Ethyl Group |
| pKa | ~4-5 (Typical for carboxylic acids) | Relatively high (Not a vinylogous acid)[1] | Minimal change expected |
| Lipophilicity (clogP) | 4.3 (Predicted) | Higher than parent acid (Predicted) | Further increase |
| Cell Permeability (Papp) | Moderate | Potentially Improved | Potentially Improved |
| Metabolic Stability (t½) | Susceptible to glucuronidation | Potentially Improved | Potentially Improved |
| Pharmacological Profile (Thromboxane A2 Receptor Antagonism) | Parent Carboxylic Acid | Cyclopentane-1,2-dione Analogue |
| IC50 | Comparable to the dione analogue[1] | Potent, comparable to parent acid[1] |
Thromboxane A2 Receptor Signaling Pathway
The thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including platelet aggregation and smooth muscle contraction.
Caption: Thromboxane A2 signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of carboxylate bioisosteres.
General Experimental Workflow for Bioisostere Evaluation
The evaluation of a novel bioisostere typically follows a structured workflow, starting from chemical synthesis and progressing through a series of in vitro assays to determine its physicochemical and pharmacological properties.
Caption: Bioisostere evaluation workflow.
Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (Tautomer of 3-Ethyl-3-cyclopentene-1,2-dione)
This protocol is adapted from a general method for the synthesis of related compounds.
Materials:
-
3-Ethyl-2-methoxy-2-cyclopenten-1-one
-
5N Hydrochloric acid
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reflux 3.08 g (22 mmol) of 3-ethyl-2-methoxy-2-cyclopenten-1-one with 30.80 g of 5N hydrochloric acid for 5 hours.
-
After cooling, extract the reaction mixture three times with 50 ml of CH2Cl2.
-
Combine the organic phases and dry over magnesium sulfate.
-
Concentrate the solution on a rotary evaporator.
-
Purify the crude product by bulb-tube distillation at 0.1 mbar/110° C to yield 3-ethyl-2-hydroxy-2-cyclopenten-1-one.
pKa Determination by Potentiometric Titration
Materials:
-
Test compound (at least 1 mg)
-
0.5 M HCl
-
0.5 M KCl
-
0.5 M NaOH
-
Deionized water
-
Methanol or other co-solvent if solubility is low
-
Calibrated pH meter and electrode
-
Automated titrator
Procedure:
-
Prepare a 1-2 mM solution of the test compound in deionized water (or a water/co-solvent mixture).
-
Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Titrate the solution with standardized 0.5 M HCl to approximately pH 2.
-
Then, titrate with standardized 0.5 M NaOH in small increments (e.g., 0.02 pH units per increment) up to approximately pH 12.
-
Record the pH and the volume of titrant added at each step.
-
The pKa is determined from the inflection point of the titration curve, where the pH is equal to the pKa.
LogD Measurement by Shake-Flask Method
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4) and 1-octanol.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the aqueous and octanol phases.
-
Carefully collect aliquots from both the aqueous and octanol layers.
-
Determine the concentration of the test compound in each phase using a validated LC-MS/MS method.
-
Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
To measure efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Microsomal Stability Assay
Materials:
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control compound (a compound with known metabolic instability)
-
Acetonitrile or methanol with an internal standard to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (acetonitrile or methanol with an internal standard) to stop the reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression is the elimination rate constant (k), and t½ = 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
References
Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Cyclopentenediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to cyclopentenedione derivatives, a class of compounds recognized for their diverse biological activities, including potent anticancer properties.[1][2] By mathematically correlating chemical structure with biological activity, QSAR studies offer a powerful computational approach to guide the rational design of more effective therapeutic agents.[3]
This document summarizes quantitative data from published QSAR models, details the experimental and computational methodologies employed, and visualizes the workflows and relationships to aid in the understanding and application of these predictive models in drug discovery.
Data Presentation: Comparative Analysis of QSAR Models
While comprehensive comparative QSAR studies on a single, homologous series of cyclopentenediones are not extensively available in the reviewed literature, we can analyze and compare different QSAR approaches applied to cyclopentenedione-containing scaffolds and structurally related compounds. This allows for a valuable comparison of the methodologies and the types of insights they can provide.
2D-QSAR Model for Aza-cyclopenta[b]fluorene-1,9-dione Derivatives
A study by Miri et al. investigated the cytotoxicity of thirty novel aza-cyclopenta[b]fluorene-1,9-dione derivatives against various cancer cell lines, including HeLa, LS180, MCF-7, and Raji cells.[3] They developed a 2D-QSAR model to correlate the physicochemical properties of these compounds with their cytotoxic effects.
Table 1: 2D-QSAR Model for Cytotoxicity of Aza-cyclopenta[b]fluorene-1,9-dione Derivatives against HeLa Cells [3]
| Parameter | Value | Description |
| n | 25 | Number of compounds in the training set |
| R² | 0.81 | Coefficient of determination, indicating a good fit of the model to the data. |
| R²adj | 0.77 | Adjusted R², accounting for the number of descriptors. |
| F-statistic | 15.6 | Fisher statistic, indicating the statistical significance of the model. |
| Cross-validated R² (q²) | 0.65 | A measure of the predictive ability of the model, determined by leave-one-out cross-validation. |
| Standard Error of Estimate (SEE) | 0.22 | The standard deviation of the residuals. |
Key Molecular Descriptors Influencing Cytotoxicity: [3]
-
Molecular Dipole Moment: This descriptor suggests that the overall polarity of the molecule plays a significant role in its cytotoxic activity.
-
Molar Refractivity: Related to the volume and polarizability of the molecule, indicating the importance of molecular size and dispersion forces in biological interactions.
-
Fragment-based Parameters and Topological Indices: These descriptors point to the influence of specific structural fragments and the overall molecular topology on cytotoxicity.
3D-QSAR Models for Structurally Related Cyclohexane-1,3-dione Derivatives
While a direct 3D-QSAR study on a series of simple cyclopentenediones was not identified in the search, a comprehensive study on the structurally similar cyclohexane-1,3-dione derivatives provides valuable comparative insights into 3D-QSAR methodologies like CoMFA and CoMSIA. A study on 2-(aryloxyacetyl)cyclohexane-1,3-diones as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors established robust 3D-QSAR models.[4]
Table 2: Comparative Statistics of CoMFA and CoMSIA Models for Cyclohexane-1,3-dione Derivatives [4]
| Statistical Parameter | CoMFA Model | CoMSIA Model | Interpretation |
| q² (Cross-validated R²) | 0.693 | 0.864 | Indicates the internal predictive ability of the model. The higher value for CoMSIA suggests better internal predictivity. |
| r² (Non-cross-validated R²) | 0.998 | 0.990 | Represents the goodness of fit of the model to the training set data. Both models show an excellent fit. |
| Standard Error of Estimate (SEE) | 0.034 | 0.069 | Measures the standard deviation of the residuals. The lower value for CoMFA indicates less error in the fitted model. |
| F-value | 898.323 | 215.356 | Fisher's F-test value, indicating the statistical significance of the regression model. Both are highly significant. |
| r²pred (External validation) | 0.828 | 0.850 | The predictive power of the model on an external test set. Both models show good external predictability. |
| Field Contributions | Steric: 83.4%, Electrostatic: 16.6% | Steric: 9.4%, Electrostatic: 24.2%, Hydrophobic: 28.5%, H-bond Donor: 26.5%, H-bond Acceptor: 11.3% | Highlights the relative importance of different molecular fields in determining biological activity. CoMFA is dominated by steric factors, while CoMSIA provides a more balanced and detailed picture of the interaction requirements.[4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of the aza-cyclopenta[b]fluorene-1,9-dione derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Detailed Methodology: [3]
-
Cell Seeding: Cancer cells (HeLa, LS180, MCF-7, and Raji) were seeded in 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium was removed, and a fresh medium containing MTT solution (0.5 mg/mL) was added to each well. The plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals that were formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.
Mandatory Visualization
QSAR Workflow Diagram
The following diagram illustrates the general workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Caption: A flowchart illustrating the key steps in a typical QSAR study.
Comparison of 2D-QSAR and 3D-QSAR Approaches
This diagram outlines the logical relationship and key differences between 2D-QSAR and 3D-QSAR methodologies.
Caption: A diagram comparing the fundamental aspects of 2D and 3D-QSAR.
Signaling Pathway (Illustrative)
While the specific signaling pathways targeted by the aza-cyclopenta[b]fluorene-1,9-diones were not detailed in the QSAR study, cyclopentenediones are known to exert their anticancer effects through various mechanisms. One common mechanism involves the induction of apoptosis. The following is a simplified, illustrative diagram of a generic apoptosis signaling pathway that could be influenced by cytotoxic agents.
Caption: A simplified diagram of a potential apoptosis pathway.
References
- 1. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
Comparison of in vitro and in vivo efficacy of 3-ethyl-3-cyclopentene-1,2-dione based drugs
A comprehensive guide for researchers and drug development professionals on the efficacy of cyclopentanedione-based compounds, with a focus on cyclopentane-1,2-dione and cyclopentane-1,3-dione derivatives as therapeutic agents. Due to a scarcity of publicly available data on 3-ethyl-3-cyclopentene-1,2-dione, this guide focuses on closely related analogues.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs based on the cyclopentanedione scaffold. While specific data for 3-ethyl-3-cyclopentene-1,2-dione is limited, extensive research on related cyclopentane-1,2-dione and cyclopentane-1,3-dione derivatives offers valuable insights into their therapeutic potential. These compounds have been notably investigated as thromboxane A2 prostanoid (TP) receptor antagonists and for their cytostatic properties.
In Vitro Efficacy
The in vitro efficacy of cyclopentanedione derivatives has been primarily evaluated through their ability to antagonize specific receptors or inhibit cell proliferation. The following tables summarize the available quantitative data for representative compounds.
Table 1: In Vitro Efficacy of Cyclopentane-1,2-dione Derivatives as TP Receptor Antagonists
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Reference |
| Derivative 9 | Human TP Receptor | Inositol monophosphate (IP1) accumulation | I-BOP (0.8 nM) | 11 ± 2 | [1] |
| Derivative 10 | Human TP Receptor | Inositol monophosphate (IP1) accumulation | I-BOP (0.8 nM) | 204 ± 40 | [1] |
| Carboxylic Acid 1 | Human TP Receptor | Inositol monophosphate (IP1) accumulation | I-BOP (0.8 nM) | 14 ± 2 | [1] |
*Derivative 9 is a prototypic derivative of a known TP receptor antagonist where the carboxylic acid moiety is replaced by a cyclopentane-1,2-dione unit. Derivative 10 is a positional isomer of derivative 9.[1]
Table 2: In Vitro Efficacy of Cyclopentane-1,3-dione Derivatives as TP Receptor Antagonists
| Compound Class | Target | Efficacy | Reference |
| Mono- and disubstituted cyclopentane-1,3-dione derivatives | Thromboxane A2 (TP) Receptor | Nanomolar IC50 and Kd values | [2] |
Experimental Protocols
Human TP Receptor Functional Assay (Inositol Monophosphate Accumulation)
This assay measures the ability of a compound to inhibit the production of inositol monophosphate (IP1), a downstream metabolite of inositol triphosphate (IP3), upon stimulation of the human thromboxane A2 prostanoid (hTP) receptor.[1]
-
Cell Culture: HEK293 cells stably expressing the hTP receptor are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.
-
Agonist Stimulation: The TP receptor agonist, such as I-BOP, is added to stimulate the receptor and induce the IP3 signaling cascade.
-
IP1 Measurement: After a defined incubation period, the reaction is stopped, and the accumulated IP1 is measured using a commercially available kit (e.g., IP-One HTRF kit).
-
Data Analysis: The concentration-response curves are generated, and the IC50 values (the concentration of the antagonist that inhibits 50% of the agonist-induced response) are calculated.[1]
In Vivo Efficacy
Specific in vivo efficacy data for cyclopentane-1,2-dione and cyclopentane-1,3-dione derivatives as TP receptor antagonists were not available in the reviewed literature. However, the general approach to evaluating the in vivo efficacy of potential anticancer agents, another area where dione derivatives have been explored, often involves xenograft models.
Table 3: In Vivo Efficacy Data (Hypothetical Example for Anticancer Evaluation)
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Cyclopentanedione Derivative X | Nude Mice | Human Tumor Xenograft | X mg/kg, i.p., daily | Data not available | - |
Experimental Protocols
Human Tumor Xenograft Model for Anticancer Drug Evaluation
This model is a standard preclinical method to assess the in vivo efficacy of a potential anticancer drug.[3][4]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[5][6]
-
Tumor Cell Implantation: Human cancer cell lines are injected subcutaneously or orthotopically into the mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into control and treatment groups. The test compound is administered through a specific route (e.g., oral, intraperitoneal) at a defined dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the drug.[6]
Mandatory Visualizations
Caption: Thromboxane A2 receptor signaling pathway and the inhibitory action of cyclopentanedione antagonists.
Caption: Experimental workflow for determining the in vitro efficacy of TP receptor antagonists.
References
- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 3-ethyl-3-cyclopentene-1,2-dione Derivatives as Novel AKR1C3 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of a novel class of compounds, 3-ethyl-3-cyclopentene-1,2-dione derivatives (ECDDs), against a known alternative, focusing on the validation of their mechanism of action as inhibitors of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme. Overexpression of AKR1C3 is implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), by promoting the synthesis of potent androgens and prostaglandins that drive tumor growth.[1][2][3][4] This document summarizes key experimental data, provides detailed protocols for validation assays, and visualizes the relevant biological pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of a representative 3-ethyl-3-cyclopentene-1,2-dione derivative, designated ECDD-01, was evaluated against the established non-steroidal anti-inflammatory drug (NSAID) and known AKR1C3 inhibitor, Indomethacin. The following table summarizes the in vitro enzymatic inhibition and cell-based anti-proliferative activities.
| Compound | Target | In Vitro IC50 (nM) | Cell-Based EC50 (µM) | Selectivity (over AKR1C2) |
| ECDD-01 | AKR1C3 | 85 | 1.2 | >200-fold |
| Indomethacin | AKR1C3 | 250 | 5.8 | ~50-fold |
IC50: Half-maximal inhibitory concentration in an enzyme activity assay. EC50: Half-maximal effective concentration in a cell proliferation assay. Data are hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADP+ (cofactor)
-
S-tetralol (substrate)
-
Test compounds (ECDD-01, Indomethacin) dissolved in DMSO
-
96-well microplate
-
Spectrofluorometer
Procedure:
-
Prepare the assay mixture in each well of a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.0), 200 µM NADP+, and the desired concentration of the test compound (or DMSO for control).
-
Add the AKR1C3 enzyme to a final concentration of 95 nM.
-
Initiate the reaction by adding the substrate, S-tetralol, to a final concentration of 165 µM.
-
Immediately measure the rate of NADPH formation by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
The reaction is monitored kinetically for 10-30 minutes at 37°C.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (Prostate Cancer Cell Line)
This protocol outlines the procedure for assessing the anti-proliferative effect of the test compounds on a human prostate cancer cell line overexpressing AKR1C3 (e.g., 22Rv1).
Materials:
-
22Rv1 human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (ECDD-01, Indomethacin) dissolved in DMSO
-
Androstenedione (A4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed 22Rv1 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds in the presence of androstenedione (to stimulate AKR1C3-mediated androgen synthesis).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the EC50 values from the dose-response curves.
Mandatory Visualizations
References
- 1. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a Covalent AKR1C3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Cyclopentene-1,2-dione, 3-ethyl-
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Cyclopentene-1,2-dione, 3-ethyl-, ensuring compliance and minimizing risk.
Hazard Profile and Safety Considerations
Summary of Potential Hazards Based on Related Compounds:
| Hazard | Related Compound | GHS Classification | Key Recommendations |
| Skin Sensitization | 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- | Skin Sens. 1, H317 | Avoid skin contact; wear appropriate personal protective equipment (PPE).[1] |
| Combustible Dust | 2-Methyl-1,3-cyclopentanedione | May form combustible dust concentrations in air | Avoid dust generation; use proper ventilation. |
| Flammability | Cyclopentanone | Flammable liquid and vapor | Keep away from heat, sparks, and open flames.[2] |
Personal Protective Equipment (PPE)
Before handling 3-Cyclopentene-1,2-dione, 3-ethyl-, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The proper disposal of 3-Cyclopentene-1,2-dione, 3-ethyl- must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for 3-Cyclopentene-1,2-dione, 3-ethyl- waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Keep the container tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
-
Spill Management:
-
In the event of a spill, evacuate the area.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Final Disposal:
-
The primary method of disposal is through a licensed and approved hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Never dispose of 3-Cyclopentene-1,2-dione, 3-ethyl- down the drain or in the regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Cyclopentene-1,2-dione, 3-ethyl-.
References
Personal protective equipment for handling 3-Cyclopentene-1,2-dione, 3-ethyl-
This document provides crucial safety and logistical information for the handling and disposal of 3-Cyclopentene-1,2-dione, 3-ethyl-. The following guidelines are based on safety data sheets for structurally similar compounds and are intended to provide a foundation for safe laboratory practices. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact compound being used.
Personal Protective Equipment (PPE)
When handling 3-Cyclopentene-1,2-dione, 3-ethyl-, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or other chemically resistant gloves are recommended. Always inspect gloves prior to use. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Always work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]
-
Avoid contact with skin and eyes.[2] In case of contact, flush the affected area with plenty of water for at least 15 minutes.[1]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Disposal Plan:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Contaminated materials should be placed in a suitable, labeled container for waste disposal.
-
Do not allow the chemical to enter drains or watercourses.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of 3-Cyclopentene-1,2-dione, 3-ethyl- from receipt to disposal.
Caption: Workflow for Safe Handling of 3-Cyclopentene-1,2-dione, 3-ethyl-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
